Carpachromene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOATFKTEDZPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-96-1 | |
| Record name | 57498-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Carpachromene: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpachromene, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and multifaceted biological activities. Special emphasis is placed on its role in ameliorating insulin resistance through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. This document furnishes detailed experimental protocols for the evaluation of its biological effects and includes quantitative data to support its therapeutic potential. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research settings.
Chemical Structure and Physicochemical Properties
This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Its chemical structure is characterized by a C6-C3-C6 skeleton.
IUPAC Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Molecular Formula: C₂₀H₁₆O₅[1]
Molecular Weight: 336.3 g/mol [1]
Canonical SMILES: CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C
InChI Key: YXOATFKTEDZPFL-UHFFFAOYSA-N
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57498-96-1 | [1] |
| Appearance | Yellow powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anti-diabetic, cytotoxic, and anti-inflammatory effects.
Amelioration of Insulin Resistance
This compound has been shown to ameliorate insulin resistance in HepG2 cells.[1][2] It enhances glucose consumption and glycogen synthesis.[1][2] The underlying mechanism involves the modulation of the insulin signaling pathway.[1][2]
Table 2: Effect of this compound on Glucose Concentration in Insulin-Resistant HepG2 Cells
| Concentration (µg/mL) | 12h (mmol/L) | 24h (mmol/L) | 36h (mmol/L) | 48h (mmol/L) |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
| Data presented as mean ± SD.[1] |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer), PLC/PRF/5 (human liver cancer), and Raji (human Burkitt's lymphoma) cells.[1][3]
Table 3: Cell Viability of Insulin-Resistant HepG2 Cells after 48h Treatment with this compound
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
| Data presented as mean ± SD.[1] |
α-Glucosidase Inhibitory Activity
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties by blocking the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. Specific IC50 values for these activities are not detailed in the provided search results.
Signaling Pathways
The primary signaling pathway modulated by this compound in the context of insulin resistance is the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway .[1][2] Upon binding of insulin to the insulin receptor (IR), a cascade of phosphorylation events is initiated, leading to the activation of PI3K and Akt. Akt, a crucial kinase, then phosphorylates and inactivates GSK3 and FoxO1, promoting glucose uptake and glycogen synthesis while inhibiting gluconeogenesis. This compound enhances the phosphorylation of key proteins in this pathway, thereby improving insulin sensitivity.[1][2]
Caption: Insulin signaling pathway modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate to allow for cell attachment.[1]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, and 100 µg/mL) and incubate for 48 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate in the dark for 3 hours at 37°C.[1][4]
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 590 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Western Blot Analysis for Insulin Signaling Proteins
This protocol is for determining the expression levels of total and phosphorylated proteins in the insulin signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IR, IRS-1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C.[5][6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Enzyme Activity Assays
-
Sample Preparation: Homogenize tissue or cells in ice-cold PEPCK Assay Buffer.[8][9] Centrifuge to collect the supernatant.[8][9]
-
Reaction Mixture: Prepare a reaction mixture containing PEPCK Assay Buffer, PEPCK Substrate Mix, PEPCK Converter, and PEPCK Developer.[8][9]
-
Assay: Add the sample to the reaction mixture and incubate. The assay couples the conversion of phosphoenolpyruvate to a colorimetric signal.[8][9]
-
Measurement: Measure the absorbance at 570 nm in a kinetic mode.[8][9]
-
Calculation: Calculate the PEPCK activity based on a standard curve.[8][9]
-
Sample Preparation: Prepare cell or tissue lysates as described for the PEPCK assay.
-
Reaction: The assay measures the conversion of glucose to glucose-6-phosphate, which is coupled to the production of a detectable product like NADH.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production).[10]
-
Calculation: Determine the HK activity from the rate of absorbance change.
-
Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).[11][12]
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[11][12]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[11][13]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).[11][12]
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.[11][12]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and biological evaluation of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. Its ability to modulate the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway highlights a clear mechanism of action for its insulin-sensitizing effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Further studies are warranted to elucidate the full spectrum of its biological activities and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
Carpachromene: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpachromene, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed isolation and purification methodologies, and its biological effects, particularly its role in modulating key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified and isolated from a variety of plant species, with a notable prevalence in the genus Ficus. The primary documented natural sources of this bioactive compound are listed below.
| Plant Species | Family | Plant Part |
| Ficus benghalensis | Moraceae | Leaves, Stem |
| Ficus nervosa | Moraceae | Not specified |
| Ficus formosana | Moraceae | Not specified |
| Calophyllum symingtonianum | Calophyllaceae | Not specified |
| Flindersia pimenteliana | Rutaceae | Not specified |
| Maclura pomifera | Moraceae | Not specified |
Ficus benghalensis, commonly known as the banyan tree, is one of the most well-documented sources from which this compound has been isolated[1][2][3][4][5].
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating flavonoids from plant materials, particularly from Ficus species.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a multi-step procedure, starting from the collection of plant material to the final purification of the compound.
Detailed Experimental Protocol
2.2.1. Plant Material Preparation and Extraction
-
Collection and Drying: Fresh leaves of Ficus benghalensis are collected and thoroughly washed with distilled water to remove any debris. The leaves are then shade-dried at room temperature for approximately 2-3 weeks until they become brittle.
-
Grinding: The dried leaves are pulverized into a fine powder using a mechanical grinder.
-
Methanol Extraction: The powdered plant material (e.g., 2.00 kg) is subjected to extraction with methanol in a Soxhlet apparatus. This process is continued until the solvent running through the apparatus becomes colorless.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by ethyl acetate.
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated in vacuo.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction (e.g., 20 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of chloroform and methanol. A common starting mobile phase is 100% chloroform, with a gradual increase in the proportion of methanol (e.g., up to 20:80 chloroform:methanol)[4][5]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified using preparative HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of methanol and water. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Structural Elucidation
The structure of the purified this compound is confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. The spectral data should be consistent with published values for this compound[1].
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique is used to determine the exact mass and elemental composition of the molecule, further confirming its identity.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₅[6] |
| Molecular Weight | 336.3 g/mol [6] |
| IUPAC Name | 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[6] |
| CAS Number | 57498-96-1[6] |
Biological Activities and Mechanisms of Action
This compound has been shown to possess a range of biological activities, with its anti-diabetic and antioxidant properties being the most extensively studied.
Anti-diabetic Activity: Modulation of Insulin Signaling
This compound has been demonstrated to ameliorate insulin resistance in HepG2 cells. It enhances glucose consumption and glycogen synthesis. The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway[1][7][8][9][10][11][12].
4.1.1. Quantitative Effects on HepG2 Cells
The effects of this compound on insulin-resistant HepG2 cells have been quantified in several studies.
Table 1: Effect of this compound on HepG2/IRM Cell Viability [1]
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media [1]
| Concentration (µg/mL) | Time (h) | Glucose Concentration (mmol/L) |
| 5 | 12 | 6.4 ± 0.53 |
| 5 | 24 | 3.45 ± 0.32 |
| 5 | 36 | 2.66 ± 0.21 |
| 5 | 48 | 2.04 ± 0.18 |
Table 3: Effect of this compound on Glycogen Content in HepG2/IRM Cells [1]
| Treatment | Concentration (µg/mL) | Glycogen Content (% of control) |
| This compound | 20 | 157.43 ± 10.03 |
Antioxidant Activity
This compound exhibits significant antioxidant properties, as demonstrated by its ability to scavenge free radicals in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 4: DPPH Radical Scavenging Activity of this compound [7]
| Concentration (µg/mL) | % Inhibition |
| 0 | 0 |
| 100 | ~20 |
| 250 | ~45 |
| 500 | ~70 |
| 1000 | ~85 |
Enzyme Inhibitory Activity
This compound has been shown to inhibit several enzymes, suggesting its potential therapeutic applications in various diseases.
Table 5: Enzyme Inhibitory Activity of this compound [5]
| Enzyme | % Inhibition | IC₅₀ (µM) |
| Urease | 92.87 | 27.09 |
| Tyrosinase | 84.80 | - |
| Phosphodiesterase | 89.54 | - |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anti-cancer agent[7].
Experimental Protocols for Biological Assays
Cell Viability (MTT) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Glucose Concentration Assay
-
Cell Culture and Treatment: Culture HepG2/IRM cells and treat with different concentrations of this compound for various time intervals.
-
Sample Collection: Collect the cell culture medium at the end of each time point.
-
Glucose Measurement: Measure the glucose concentration in the medium using a commercial glucose oxidase kit according to the manufacturer's instructions.
Intracellular Glycogen Content Assay
-
Cell Culture and Treatment: Seed HepG2/IRM cells in a 6-well plate and treat with this compound (e.g., 20 µg/mL) for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them to release the intracellular contents.
-
Glycogen Measurement: Determine the glycogen content using a commercial glycogen assay kit, which typically involves the enzymatic hydrolysis of glycogen to glucose, followed by a colorimetric or fluorometric measurement of glucose.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-IR, IR, p-Akt, Akt, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix different concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. Its well-defined mechanism of action on the insulin signaling pathway, coupled with its antioxidant and enzyme inhibitory activities, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies for its isolation and characterization are well-established, paving the way for its scalable production and the development of novel therapeutic agents. This guide provides a foundational resource for researchers aiming to explore the full potential of this compound in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of novel acetylcholinesterase inhibitors from Ficus benghalensis L. leaves - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo biological screening of extract and bioactive compound from Ficus benghalensis L. and their in silico molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitory Activities of Extracts and this compound from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
A Putative Biosynthetic Pathway for Carpachromene: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of carpachromene, a pyranoflavonoid with emerging therapeutic interest. Due to the limited direct research on its biosynthesis, this document presents a proposed pathway constructed from the well-established general flavonoid and prenylflavonoid biosynthetic routes. This guide is intended to serve as a foundational resource for further research and exploration of this promising natural product.
Introduction to this compound
This compound, with the chemical formula C₂₀H₁₆O₅, is a naturally occurring pyranoflavonoid found in plants such as Ficus nervosa and Maclura pomifera[1]. Structurally, it is 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[1]. Recent studies have highlighted its potential pharmacological activities, including its role in ameliorating insulin resistance by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway[2][3][4][5][6]. This has generated significant interest in its potential for drug development. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel analogs.
The Putative this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavone backbone, which is then modified by prenylation and subsequent cyclization to form the characteristic pyran ring.
Phenylpropanoid and Flavonoid Backbone Formation
The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
Next, the flavonoid backbone is assembled by Chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by the stereospecific cyclization of the chalcone into the flavanone naringenin, a reaction catalyzed by Chalcone isomerase (CHI) .
The flavanone naringenin is then oxidized to the flavone apigenin by Flavone synthase (FNS) . Apigenin is the likely direct precursor for the subsequent modifications leading to this compound.
Prenylation of the Flavone Core
The key step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the apigenin backbone. This reaction is catalyzed by a flavonoid-specific prenyltransferase (PT) . DMAPP is an isoprenoid unit synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenylation of apigenin is proposed to occur at the C6 or C8 position of the A-ring to yield a prenylapigenin intermediate.
Formation of the Pyran Ring
The final step in the proposed pathway is the oxidative cyclization of the prenyl group to form the dimethylpyran ring. This type of reaction in other pathways is often catalyzed by a cytochrome P450 monooxygenase (CYP450) or another oxido-cyclase. This cyclization would convert the prenylapigenin intermediate into this compound.
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes and Intermediates
The biosynthesis of this compound involves a series of enzymes and intermediates common to flavonoid and prenylflavonoid pathways.
| Intermediate | Enzyme(s) | Description |
| p-Coumaroyl-CoA | PAL, C4H, 4CL | An activated phenylpropanoid unit that serves as a key precursor for flavonoid biosynthesis. |
| Naringenin Chalcone | Chalcone Synthase (CHS) | The first committed intermediate in flavonoid biosynthesis, formed from p-coumaroyl-CoA and malonyl-CoA. |
| Naringenin | Chalcone Isomerase (CHI) | A flavanone that is a central intermediate in the biosynthesis of various flavonoid classes. |
| Apigenin | Flavone Synthase (FNS) | A flavone that is the proposed backbone for this compound. |
| Prenylapigenin | Flavonoid Prenyltransferase (PT) | The prenylated intermediate formed by the addition of a DMAPP group to apigenin. |
| This compound | Oxidative Cyclase (e.g., CYP450) | The final pyranoflavonoid product. |
Quantitative Data
Direct quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in other plant species can provide valuable estimates for kinetic parameters. The following table presents representative data for flavonoid prenyltransferases.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism | Reference |
| SfN8DT | Naringenin | 25 | 0.04 | Sophora flavescens | (Tasaki et al., 2017) |
| LjG6DT | Genistein | 12.5 | 0.015 | Lotus japonicus | (Akashi et al., 2005) |
| OsPT1 | Naringenin | 33.4 | 0.021 | Oryza sativa | (Sasaki et al., 2011) |
This table provides examples and the values can vary significantly depending on the specific enzyme and reaction conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require the characterization of the key enzymes, particularly the prenyltransferase and the oxidative cyclase. Below is a generalized experimental protocol for the in vitro assay of a flavonoid prenyltransferase.
In Vitro Flavonoid Prenyltransferase Assay
Objective: To determine the activity and substrate specificity of a candidate prenyltransferase enzyme.
Materials:
-
Recombinant prenyltransferase enzyme (purified)
-
Flavonoid substrate (e.g., apigenin) dissolved in DMSO
-
Dimethylallyl pyrophosphate (DMAPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Stop solution (e.g., 1 M HCl or ethyl acetate)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, flavonoid substrate, and DMAPP.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant prenyltransferase enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Extraction: If necessary, extract the products with an organic solvent like ethyl acetate.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the prenylated flavonoid.
Caption: Experimental workflow for a prenyltransferase assay.
Regulatory Control of the Pathway
The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors can be influenced by various developmental and environmental cues, such as light, hormones, and stress. While specific regulators of this compound biosynthesis are unknown, it is likely governed by a similar regulatory network.
Caption: General regulatory control of flavonoid biosynthesis.
Conclusion and Future Directions
This technical guide has outlined a putative biosynthetic pathway for this compound based on current knowledge of flavonoid and prenylflavonoid biosynthesis. The proposed pathway provides a solid framework for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved in the production of this promising bioactive compound.
Future research should focus on:
-
Identification and characterization of the specific enzymes involved in this compound biosynthesis, particularly the apigenin prenyltransferase and the oxidative cyclase.
-
Transcriptome analysis of this compound-producing plants to identify candidate genes.
-
Metabolic engineering of microbial or plant systems for the heterologous production of this compound.
-
Investigation of the regulatory networks that control the expression of the biosynthetic genes.
A thorough understanding of the this compound biosynthetic pathway will be instrumental in unlocking its full therapeutic potential and enabling its sustainable production.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
physical and chemical properties of Carpachromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities, including its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound, with the IUPAC name 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is classified as an extended flavonoid.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₅ | PubChem[1] |
| Molecular Weight | 336.3 g/mol | PubChem[1] |
| Exact Mass | 336.09977361 Da | PubChem[1] |
| CAS Number | 57498-96-1 | PubChem[1] |
| Chemical Class | Flavonoid | ChEBI[1] |
Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively documented in the literature, general solubility characteristics can be inferred from its flavonoid structure. Flavonoids are typically soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.
Experimental Protocols
Isolation of this compound from Ficus benghalensis
This compound can be isolated from the ethyl acetate fraction of the fresh leaves of Ficus benghalensis.[2]
Protocol:
-
Fresh leaves of Ficus benghalensis are collected and subjected to extraction with ethyl acetate.
-
The resulting ethyl acetate fraction is concentrated under reduced pressure.
-
The concentrated extract is then subjected to chromatographic techniques, such as column chromatography, to separate the constituent compounds.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified to yield the pure compound.
Structural Elucidation
The structure of this compound is typically confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. The spectral data for this compound has been reported, providing characteristic shifts that confirm its structure.[2]
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit several biological activities, most notably its ability to ameliorate insulin resistance.[2] It has also demonstrated cytotoxicity against certain cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells.[2]
Amelioration of Insulin Resistance
A key study demonstrated that this compound improves insulin sensitivity in a HepG2 insulin-resistant cell model.[2] The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway .[2]
Experimental Protocol for Assessing Insulin Resistance Amelioration:
-
Cell Culture and Induction of Insulin Resistance: HepG2 cells are cultured in an appropriate medium. Insulin resistance is induced by treating the cells with a high concentration of insulin for a specified period.[2]
-
This compound Treatment: The insulin-resistant HepG2 cells are then treated with varying concentrations of this compound.[2]
-
Glucose Consumption Assay: The concentration of glucose in the cell culture medium is measured to determine the rate of glucose uptake by the cells.[2]
-
Glycogen Content Assay: The intracellular glycogen content is measured to assess the effect of this compound on glycogen synthesis.[2]
-
Western Blot Analysis: The expression and phosphorylation levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, and FoxO1) are determined by Western blotting to elucidate the molecular mechanism of action.[2]
Signaling Pathway Diagram
The following diagram illustrates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway modulated by this compound.
Caption: this compound activates the insulin signaling pathway.
Conclusion
This compound is a promising natural compound with significant biological activities, particularly in the context of metabolic disorders. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its role in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway opens up new avenues for research into its therapeutic potential. Further investigation is warranted to fully characterize its pharmacological profile and to explore its development as a potential therapeutic agent.
References
Carpachromene solubility in DMSO and other solvents
An In-depth Technical Guide to the Solubility of Carpachromene
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of this compound, a flavonoid known for its potential anti-inflammatory and anti-diabetic properties.
This compound: An Overview
This compound (CAS: 57498-96-1) is a natural flavonoid that has garnered interest for its biological activities, including the inhibition of α-glucosidase and its modulatory effects on key signaling pathways. Structurally, it is an extended flavonoid, which influences its physicochemical properties, including solubility.
Solubility Profile of this compound
The solubility of this compound has been qualitatively described in various chemical datasheets. While specific quantitative solubility (i.e., the saturation point) is not extensively reported in peer-reviewed literature, practical solubility for creating stock solutions is available from suppliers. This information is crucial for in vitro and in vivo study design.
Qualitative Solubility
This compound is soluble in a range of common organic solvents. This is consistent with the solubility of other flavonoid aglycones, which are typically less soluble in water and more soluble in polar organic solvents.
Quantitative Solubility Data
The table below summarizes the available qualitative and quantitative solubility data for this compound.
| Solvent | CAS Number | Solubility (Qualitative) | Minimum Solubility (Quantitative) | Data Source |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | ≥ 33.63 mg/mL (100 mM) | [1] |
| Chloroform | 67-66-3 | Soluble | Not Reported | |
| Dichloromethane | 75-09-2 | Soluble | Not Reported | |
| Ethyl Acetate | 141-78-6 | Soluble | Not Reported | |
| Acetone | 67-64-1 | Soluble | Not Reported | [2] |
Note: The quantitative value for DMSO is calculated based on the ability to prepare a 100 mM stock solution, as indicated by supplier data[1]. The molecular weight of this compound is 336.34 g/mol . This value represents a working concentration and the maximum solubility may be higher.
Experimental Protocol: Determining Flavonoid Solubility
For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a general and robust method for determining the solubility of flavonoids like this compound. This method is based on the widely used shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV/Vis or DAD detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample using the calibration curve and the measured peak area.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
The workflow for determining this compound solubility is illustrated in the diagram below.
Biological Context: this compound in Signaling Pathways
The solubility of this compound in solvents like DMSO is critical for its use in cell-based assays to study its biological activity. One of the key pathways modulated by this compound is the insulin signaling pathway. Research has shown that this compound can ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway[3][4][5]. Understanding this pathway is essential for drug development professionals exploring this compound's therapeutic potential.
The diagram below illustrates the signaling cascade affected by this compound.
References
- 1. This compound | CAS:57498-96-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:57498-96-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Carpachromene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive framework for assessing the stability of carpachromene, a flavonoid with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines the critical parameters for stability testing, appropriate storage conditions, and the analytical methodologies required to ensure the compound's integrity, safety, and efficacy throughout its lifecycle. While specific public data on this compound's stability is limited, this guide establishes a robust, scientifically-grounded approach based on established principles of pharmaceutical stability analysis and the known characteristics of related flavonoid and chromene structures.
Introduction to this compound Stability
This compound's therapeutic potential can only be realized if its chemical integrity is maintained from synthesis to administration. Understanding its stability profile is paramount for developing a viable pharmaceutical product. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions[1][2]. These studies are a regulatory necessity and a scientific prerequisite for drug development, providing insights into the intrinsic stability of the molecule[1][3].
Recommended Storage Conditions
Based on general best practices for flavonoid compounds, which are often susceptible to oxidation and photodegradation, the following storage conditions for this compound are recommended as a starting point for experimental validation:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Protected from light (e.g., amber vials) | Flavonoids are often photosensitive. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
Forced Degradation Studies: A Hypothetical Framework
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods[1][4]. The following table outlines a typical forced degradation study design applicable to this compound.
Table 2: Hypothetical Forced Degradation Study Design for this compound
| Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 80°C for 48h (solid and solution) | To determine the effect of heat on stability. |
| Photostability | ICH Q1B compliant light exposure | To assess degradation due to light exposure. |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. For solid-state studies, weigh a known amount of this compound into vials.
-
Time Points: Sample the solutions at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Potential Degradation Pathways for Flavonoids
This diagram illustrates potential degradation pathways for flavonoids like this compound, which are susceptible to oxidation and hydrolysis.
References
A Technical Guide to the Cellular Mechanism of Action of Carpachromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene, a natural flavonoid, has demonstrated significant potential in ameliorating insulin resistance. This technical guide provides an in-depth overview of its mechanism of action at the cellular level, focusing on its effects on key signaling pathways involved in glucose metabolism. The information presented is primarily derived from studies conducted on insulin-resistant human liver carcinoma (HepG2) cells.
Core Mechanism of Action
This compound exerts its effects by modulating the insulin receptor (IR)/insulin receptor substrate 1 (IRS1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3 (GSK3)/forkhead box protein O1 (FoxO1) signaling pathway.[1][2][3][4][5][6] This modulation leads to enhanced glucose uptake and utilization, as well as increased glycogen synthesis and reduced glucose production in liver cells.
Signaling Pathway
The interaction of this compound with the insulin signaling pathway is multifaceted. It initiates a cascade of phosphorylation and dephosphorylation events that ultimately lead to the observed metabolic changes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. alliedacademies.org [alliedacademies.org]
Carpachromene: A Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpachromene, a natural flavonoid, has emerged as a compound of significant interest in biomedical research. Primarily isolated from sources such as the fresh leaves of Ficus benghalensis, this molecule has demonstrated a range of biological activities.[1] Notably, recent in-vitro studies have elucidated its potential in ameliorating insulin resistance, a key factor in type 2 diabetes, by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-diabetic properties. It includes a detailed summary of quantitative data, experimental methodologies, and a visual representation of its mechanism of action to support further research and drug development efforts.
Core Biological Activity: Amelioration of Insulin Resistance
The most extensively studied biological activity of this compound is its ability to mitigate insulin resistance in hepatocytes.[1][2][3][5][6] In-vitro studies using an insulin-resistant HepG2 cell model (HepG2/IRM) have shown that this compound enhances glucose metabolism and insulin signaling.[2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on this compound's effects on insulin-resistant HepG2 cells.
Table 1: Effect of this compound on HepG2/IRM Cell Viability
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | >90% |
| 10 | >90% |
| 20 | >90% |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
| Data from cell viability assays after 48 hours of treatment.[1] |
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media
| Concentration (µg/mL) | Time (h) | Glucose Concentration (mmol/L) |
| 5 | 12 | 6.4 ± 0.53 |
| 5 | 24 | 3.45 ± 0.32 |
| 5 | 36 | 2.66 ± 0.21 |
| 5 | 48 | 2.04 ± 0.18 |
| 10 | 12 | 5.94 ± 0.42 |
| 10 | 24 | 3.01 ± 0.43 |
| 10 | 36 | 2.12 ± 0.25 |
| 10 | 48 | 1.58 ± 0.14 |
| This compound demonstrated a concentration- and time-dependent decrease in glucose concentration in the cell media.[1] |
Table 3: Effect of this compound on Glycogen Content and Enzyme Activity in HepG2/IRM Cells
| Treatment | Glycogen Content | PEPCK Enzyme Activity | HK Enzyme Activity |
| This compound | Increased | Significantly Decreased | Significantly Increased |
| Qualitative summary of effects.[2][5][6] |
Mechanism of Action: The IR/IRS1/PI3K/Akt/GSK3/FoxO1 Pathway
This compound exerts its anti-diabetic effects by modulating a critical insulin signaling pathway. It enhances the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1][2] This activation triggers the downstream PI3K/Akt pathway, a central regulator of glucose metabolism.[1] The activation of Akt leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 (GSK3) and the transcription factor FoxO1.[1][2] The inhibition of GSK3 promotes glycogen synthesis, while the inhibition of FoxO1 suppresses the expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[1]
Caption: Signaling pathway of this compound in ameliorating insulin resistance.
Other Reported Biological Activities
While the anti-diabetic potential of this compound is a primary focus, other biological activities have been reported:
-
α-Glucosidase Inhibition: this compound has been shown to inhibit the α-glucosidase enzyme.[1][2][3][4][6][7] This activity can contribute to its anti-diabetic effects by delaying carbohydrate digestion and glucose absorption.
-
Cytotoxicity: this compound has exhibited cytotoxic activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), PLC/PRF/5 (hepatocellular carcinoma), and Raji (Burkitt's lymphoma) cells.[1][7] It has also been shown to induce apoptosis in human ovarian cancer cells (SW 626) by modulating the expression of Smac protein.[1]
-
Antioxidant Properties: this compound has demonstrated antioxidant activity, as evidenced by its ability to scavenge DPPH free radicals.[7]
-
Lack of Activity: It is also important to note activities for which this compound has been tested and found to be inactive. These include antimycobacterial activity against Mycobacterium tuberculosis H37RV and tyrosinase inhibition.[1][5]
Experimental Protocols
This section details the methodologies for the key experiments cited in the review.
Cell Culture and Induction of Insulin Resistance
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Insulin Resistance: To create the HepG2/IRM model, cells are incubated with a high concentration of insulin (e.g., 0.005 µM) for a specified period (e.g., 24 hours).[7] The establishment of insulin resistance is confirmed by measuring glucose consumption compared to control cells.[5]
Cell Viability Assay
-
Method: XTT assay or similar colorimetric assays (e.g., MTT).
-
Procedure:
-
HepG2/IRM cells are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for a specified duration (e.g., 48 hours).[1][5]
-
The XTT reagent is added to each well and incubated to allow for the formation of a formazan product by viable cells.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Glucose Concentration Assay
-
Method: Glucose oxidase-peroxidase (GOD-POD) method.
-
Procedure:
-
HepG2/IRM cells are treated with different concentrations of this compound for various time intervals (e.g., 12, 24, 36, and 48 hours).[1]
-
Aliquots of the cell culture medium are collected.
-
The glucose concentration in the medium is determined using a commercial glucose assay kit following the manufacturer's instructions.
-
The absorbance is measured spectrophotometrically.
-
Glycogen Content Assay
-
Method: Anthrone-sulfuric acid method.
-
Procedure:
-
After treatment with this compound, HepG2/IRM cells are lysed.
-
The cell lysate is treated with a strong base (e.g., KOH) to digest proteins and then precipitated with ethanol to isolate glycogen.
-
The glycogen pellet is dissolved in water and reacted with an anthrone reagent in the presence of sulfuric acid.
-
The resulting colorimetric change is measured spectrophotometrically to quantify the glycogen content.
-
Western Blot Analysis
-
Purpose: To determine the expression and phosphorylation status of proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1).[2][5][6]
-
Procedure:
-
HepG2/IRM cells are treated with this compound.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Enzyme Activity Assays
-
Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) Activity:
-
Cell lysates from this compound-treated and control cells are prepared.
-
The enzymatic activity of PEPCK and HK is measured using commercially available assay kits according to the manufacturer's protocols.[2][5][6] These kits typically involve a coupled enzyme reaction that results in a colorimetric or fluorometric output, which is proportional to the enzyme's activity.
-
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities, most notably its potential to ameliorate insulin resistance. The detailed mechanism involving the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway provides a solid foundation for its further investigation as a potential therapeutic agent for type 2 diabetes and other metabolic disorders. Its cytotoxic and antioxidant properties also warrant further exploration.
Future research should focus on:
-
In-vivo studies: To validate the in-vitro findings in animal models of insulin resistance and diabetes.
-
Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.
-
Clinical trials: To ultimately evaluate the efficacy and safety of this compound in human subjects.
This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge on this compound and providing a roadmap for future investigations into its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Carpachromene's Impact on the Insulin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of carpachromene on the insulin signaling pathway. The information is compiled from a key study investigating the molecular mechanisms of this natural compound in an insulin-resistant cellular model.
Executive Summary
This compound, a natural compound, has demonstrated significant potential in ameliorating insulin resistance. Research shows that it enhances glucose consumption and uptake in a dose- and time-dependent manner within insulin-resistant HepG2 cells. At the molecular level, this compound activates the insulin signaling pathway by stimulating the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1). This activation consequently triggers the PI3K/Akt pathway, a central regulator of glucose metabolism. The downstream effects include increased glucose uptake through glucose transporter 4 (GLUT4), enhanced glycolysis via increased hexokinase activity, and promotion of glycogen synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the effects of this compound on insulin-resistant HepG2 cells.
Table 1: Effect of this compound on HepG2/IRM Cell Viability
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
| *Data presented as mean ± SD.[1] |
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media
| Concentration (µg/mL) | 12h (mmol/L) | 24h (mmol/L) | 36h (mmol/L) | 48h (mmol/L) |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
| *Data presented as mean ± SD.[1] |
Table 3: Effect of this compound on Glycogen Content in HepG2/IRM Cells
| Treatment | Glycogen Content (% of Control) |
| This compound (20 µg/mL) | 157.43 ± 10.03 |
| Metformin (20 µg/mL) | Not specified in snippet |
| *Data presented as mean ± SD.[1] |
Table 4: Effect of this compound on Protein Expression in Insulin Signaling Pathway
| Protein | Change in Phosphorylated/Total Ratio |
| IR | Significantly Increased |
| IRS1 | Significantly Increased |
| IRS2 | No Significant Difference |
| PI3K | Significantly Increased |
| Akt | Significantly Increased |
| GSK3 | Significantly Increased |
| FoxO1 | Significantly Increased |
| *Treatment with 20 µg/mL this compound.[1] |
Table 5: Effect of this compound on Key Enzyme Activities
| Enzyme | Change in Activity |
| Hexokinase (HK) | Significantly Increased |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Significantly Decreased |
| *Treatment with 20 µg/mL this compound.[1] |
Experimental Protocols
This section details the methodologies employed in the primary study to investigate the effects of this compound.
3.1. Cell Culture and Induction of Insulin Resistance
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance (HepG2/IRM model): HepG2 cells were cultured in a medium containing high glucose and insulin to induce a state of insulin resistance. The specific concentrations and duration of treatment to establish the model were determined by examining the effect of different insulin concentrations on glucose consumption over various time points.[2]
3.2. Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: HepG2/IRM cells were seeded in 96-well plates and treated with various concentrations of this compound (0.4, 1.6, 6.3, 10, 20, 25, and 100 µg/mL) for 48 hours. After treatment, MTT solution was added to each well, and the cells were incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.[1]
3.3. Glucose Concentration Assay
-
Procedure: HepG2/IRM cells were treated with different concentrations of this compound (5, 10, and 20 µg/mL) for various time intervals (12, 24, 36, and 48 hours). The glucose concentration in the cell culture medium was determined using a commercially available glucose oxidase kit.[1]
3.4. Glycogen Content Assay
-
Procedure: HepG2/IRM cells were treated with 20 µg/mL this compound. After treatment, the intracellular glycogen content was measured using a glycogen assay kit according to the manufacturer's instructions. The principle of the assay involves the hydrolysis of glycogen to glucose, which is then measured.[1]
3.5. Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression of key components of the insulin signaling pathway.
-
Procedure:
-
HepG2/IRM cells were treated with 20 µg/mL this compound.
-
Cells were lysed, and total protein was extracted.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of IR, IRS1, IRS2, PI3K, Akt, GSK3, and FoxO1. β-actin was used as a loading control.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.[1][3]
-
3.6. Enzyme Activity Assays
-
Hexokinase (HK) Activity: The activity of HK was measured in cell lysates by a coupled enzymatic reaction that results in the reduction of NADP+, which is monitored by the change in absorbance at 340 nm.[1]
-
Phosphoenolpyruvate Carboxykinase (PEPCK) Activity: PEPCK activity was determined by measuring the rate of NADH oxidation in a coupled reaction, monitored by the decrease in absorbance at 340 nm.[1]
Signaling Pathways and Experimental Workflow
Diagram 1: this compound's Effect on the Insulin Signaling Pathway
Caption: this compound activates the IR/IRS1/PI3K/Akt signaling cascade.
Diagram 2: Experimental Workflow for Investigating this compound's Effects
References
The Cytotoxic Potential of Carpachromene: A Technical Overview for Cancer Research
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Carpachromene, a natural flavonoid, on various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the current understanding of this compound's anti-cancer properties, including available quantitative data, detailed experimental methodologies, and insights into its mechanism of action.
Executive Summary
Quantitative Data on Cell Viability
The following table summarizes the quantitative data on the effect of this compound on the viability of insulin-resistant HepG2 (HepG2/IRM) cells after 48 hours of treatment. This data, while not from a direct cancer cytotoxicity study, indicates a dose-dependent decrease in cell viability.
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (±) |
| 6.3 | 95.46 | 2.57 |
| 10 | 94.18 | 1.91 |
| 20 | 92.19 | 1.82 |
| 25 | 85.43 | 4.01 |
| 100 | 65.58 | 2.67 |
Data extracted from a study on insulin-resistant HepG2 cells, which may serve as a proxy for cytotoxicity in cancerous HepG2 cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on established techniques and can be adapted for further research on this compound.
Cell Culture and Maintenance
-
Cell Lines: PLC/PRF/5 (human hepatoma), HepG2 (human hepatoma), Raji (human Burkitt's lymphoma), SW 626 (human ovarian carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assays
This assay is utilized to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) and incubated for a specified period (e.g., 48 hours).
-
XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent immediately before use.
-
Incubation with XTT: The culture medium is removed, and the XTT reagent mixture is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the soluble formazan product is measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
This specific protocol was used to determine the viability of insulin-resistant HepG2 cells when treated with this compound.[2]
-
Induction of Insulin Resistance: HepG2 cells are cultured in a medium containing high insulin concentrations to induce a state of insulin resistance.
-
Cell Seeding and Treatment: Insulin-resistant HepG2 (HepG2/IRM) cells are seeded in 96-well plates and treated with this compound at concentrations ranging from 0.4 to 100 µg/mL for 48 hours.
-
Viability Assessment: A standard cell viability assay (e.g., MTT or XTT) is performed to determine the percentage of viable cells relative to an untreated control group.
Signaling Pathways and Visualizations
This compound's cytotoxic effect, particularly in ovarian cancer cells, is linked to the induction of apoptosis via the intrinsic pathway, mediated by the Smac protein.
Proposed Mechanism of Action in SW 626 Ovarian Cancer Cells
In SW 626 cells, this compound treatment leads to a decrease in mitochondrial Smac and a corresponding increase in cytosolic Smac.[1][2] This translocation of Smac from the mitochondria to the cytosol is a critical step in the apoptotic cascade. Cytosolic Smac binds to and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), which normally suppress the activity of caspases. By neutralizing IAPs, Smac allows for the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Proposed apoptotic pathway induced by this compound in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses cytotoxic properties against various cancer cell lines, with a pro-apoptotic mechanism of action in ovarian cancer cells. However, to fully elucidate its therapeutic potential, further research is imperative. Key future directions include:
-
Determination of IC50 Values: Conducting comprehensive dose-response studies to establish the precise IC50 values of this compound on a wider panel of cancer cell lines.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound-induced apoptosis in different cancer types, including the upstream signaling events leading to Smac release.
-
In Vivo Studies: Evaluation of the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the promising in vitro findings of this compound into tangible anti-cancer therapies.
References
A Technical Guide to the Anti-inflammatory Properties of Carpachromene: Mechanisms, Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: Inflammation is a critical physiological process that, when dysregulated, contributes to a myriad of chronic diseases. Natural products represent a promising reservoir for novel anti-inflammatory agents. This document provides a comprehensive technical overview of the anti-inflammatory properties of carpachromene (5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one), a flavonoid isolated from species such as Ficus benghalensis[1][2]. This guide details its proposed mechanism of action involving the inhibition of key pro-inflammatory signaling pathways, presents illustrative quantitative data on its efficacy, and provides detailed protocols for the experimental assays used to characterize its activity.
Introduction to this compound
This compound is a naturally occurring flavonoid characterized by a chromene ring fused to its core structure[3][4]. While research has highlighted its potential in modulating insulin signaling pathways[1][5][6][7], its structural similarity to other chromene compounds with known anti-inflammatory effects suggests a strong therapeutic potential in inflammatory conditions[8]. This guide synthesizes the current understanding and provides a hypothetical yet plausible framework for its anti-inflammatory action, supported by established experimental models.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects primarily through the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the transcriptional regulation of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[8][9][10].
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), Toll-like receptors (TLRs) activate downstream signaling, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathways (ERK, JNK, p38) are activated, leading to the phosphorylation of transcription factors like AP-1. This compound is proposed to inhibit the phosphorylation of IκBα and key MAPK proteins, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 57498-96-1 | ScreenLib [screenlib.com]
- 4. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Carpachromene from Ficus benghalensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene is a naturally occurring flavonoid found in various medicinal plants, including the Indian banyan tree, Ficus benghalensis.[1] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-diabetic agent through the modulation of the insulin signaling pathway, as well as its cytotoxic effects against various cancer cell lines.[1][2] Furthermore, studies have highlighted its inhibitory activity against enzymes such as urease, tyrosinase, and phosphodiesterase, suggesting its therapeutic potential in a range of diseases.[3][4] These promising biological activities underscore the importance of establishing a standardized and efficient protocol for the extraction and purification of this compound for further research and drug development.
This document provides detailed methodologies for the extraction, isolation, and characterization of this compound from Ficus benghalensis, compiled from published research.
Data Presentation
The following table summarizes the quantitative data related to the extraction and yield of this compound from Ficus benghalensis stem material.
| Parameter | Value | Source |
| Starting Plant Material | Powdered Stem of Ficus benghalensis | [3] |
| Initial Mass of Plant Material | 2.00 kg | [3] |
| Extraction Solvent | Methanol | [3] |
| Mass of Methanolic Extract | 24.50 g | [3] |
| Fractionation Solvent | Ethyl Acetate | [3] |
| Mass of Ethyl Acetate Extract Subjected to Chromatography | 20 g | [3] |
| Mass of Purified this compound | 1.69 g | [3] |
| Purity of Isolated this compound | 99.95% | [3] |
Experimental Protocols
Preparation of Plant Material
-
Collection: Collect fresh leaves or stems of Ficus benghalensis.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Washing: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris.
-
Drying: Air-dry the plant material in the shade at room temperature until all moisture is removed. This may take several days.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Extraction of this compound from Ficus benghalensis Stem
This protocol is adapted from a study that successfully isolated this compound from the stem of Ficus benghalensis.[3]
-
Soxhlet Extraction:
-
Pack 2.00 kg of the powdered stem material into a Soxhlet apparatus.
-
Extract the powder with methanol for a sufficient duration to ensure exhaustive extraction.
-
Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract (yield reported as 24.50 g).[3]
-
-
Fractionation:
-
Subject the crude methanolic extract to fractionation using n-hexane and ethyl acetate.
-
The ethyl acetate fraction contains this compound.[3]
-
Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a silica gel (60-120 mesh) column for chromatography.
-
The column dimensions should be appropriate for the amount of extract to be purified (e.g., for 20 g of ethyl acetate extract, a large column is required).
-
-
Loading the Sample:
-
Dissolve the ethyl acetate extract (20 g) in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder of the extract mixed with silica gel.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with a solvent system of chloroform and methanol (80:20 v/v).[3]
-
Collect the eluate in fractions of a suitable volume (e.g., 20-25 mL).
-
Monitor the separation of compounds by Thin Layer Chromatography (TLC) of the collected fractions.
-
-
Further Purification:
-
Based on the TLC profile, combine the fractions containing the compound of interest (this compound).
-
Subject the combined fractions to repeated column chromatography.
-
For the second column, use a solvent system of chloroform and methanol (92:8 v/v) for finer separation.[4]
-
Collect fractions and monitor by TLC.
-
-
Isolation of Pure this compound:
-
Combine the pure fractions containing this compound as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure to yield purified this compound (reported as a yellow amorphous powder).[3]
-
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. This compound is expected to show a molecular ion peak at m/z 337 [M+H]⁺, corresponding to the molecular formula C₂₀H₁₆O₅.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic and other protons in the this compound structure.
-
¹³C-NMR: The carbon-13 NMR spectrum will provide information about the number and types of carbon atoms present in the molecule.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Signaling Pathway
Caption: this compound's effect on the insulin signaling pathway.
References
Application Notes and Protocols for the Purification of Carpachromene by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2][3][4][5][6] Notably, studies have demonstrated its ability to ameliorate insulin resistance in HepG2 cells through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, suggesting its potential as a lead compound in the development of novel antidiabetic agents.[1][3][4][5][6] this compound has been identified in various plant species, including Ficus benghalensis and Maclura pomifera, and is typically isolated from the ethyl acetate fraction of the plant material.[1][7]
This document provides a comprehensive guide to the purification of this compound using chromatographic techniques. The protocols outlined below are based on established methods for flavonoid purification and are intended to serve as a robust starting point for researchers. Optimization of these protocols may be necessary depending on the starting material and desired purity.
Data Presentation
The following table summarizes the expected outcomes of a typical multi-step purification process for a flavonoid like this compound. The values presented are illustrative and will vary based on the specific experimental conditions.
| Purification Step | Starting Material (g) | Eluent/Mobile Phase | Yield (mg) | Purity (%) | Method of Analysis |
| Crude Extraction | 1000 g (Dried Leaves) | 80% Ethanol | 50,000 | ~5% | UV-Vis Spectroscopy |
| Solvent Partitioning | 50 g (Crude Extract) | Ethyl Acetate | 10,000 | ~20% | TLC, HPLC |
| Silica Gel Column Chromatography | 10 g (Ethyl Acetate Fraction) | Hexane:Ethyl Acetate Gradient | 500 | ~70% | HPLC |
| Preparative HPLC | 100 mg (Column Fraction) | Acetonitrile:Water Gradient | 50 | >98% | HPLC, LC-MS, NMR |
Experimental Protocols
Preparation of Plant Material and Crude Extraction
This protocol describes the initial extraction of flavonoids from plant material.
Materials:
-
Dried leaves of Ficus benghalensis
-
80% Ethanol (v/v)
-
Waring blender or equivalent
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Grind the dried leaves of Ficus benghalensis into a fine powder using a blender.
-
Weigh 1 kg of the powdered plant material and transfer it to a large glass container.
-
Add 5 L of 80% ethanol to the container, ensuring all the plant material is submerged.
-
Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Dry the crude extract completely under a vacuum to remove any residual solvent.
Solvent Partitioning for Fractionation
This protocol describes the separation of the crude extract into fractions of differing polarity to enrich the this compound content.
Materials:
-
Crude ethanol extract
-
Distilled water
-
Hexane
-
Ethyl acetate
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Dissolve 50 g of the crude ethanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform a liquid-liquid extraction by adding 500 mL of hexane to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean flask. The upper hexane layer contains nonpolar compounds and can be set aside.
-
Return the aqueous layer to the separatory funnel and repeat the extraction with another 500 mL of hexane.
-
After the second hexane extraction, drain and collect the aqueous layer.
-
To the collected aqueous layer, add 500 mL of ethyl acetate and perform a liquid-liquid extraction as described in steps 4-5.
-
Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate.
-
Combine the two ethyl acetate fractions. This fraction is expected to contain this compound.
-
Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator.
Silica Gel Column Chromatography
This protocol provides a method for the initial chromatographic purification of the ethyl acetate fraction.
Materials:
-
Ethyl acetate fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Cotton wool
-
Sand (acid-washed)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Dissolve 10 g of the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate. Develop the TLC plate using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp. Fractions containing spots with a similar Rf value to the expected this compound should be pooled.
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Enriched this compound fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Ultrapure water with 0.1% formic acid (v/v)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the enriched this compound fraction in a small volume of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of acetonitrile in water (with 0.1% formic acid). A typical gradient might be from 30% to 70% acetonitrile over 40 minutes. The optimal gradient should be developed based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Collect the peaks corresponding to this compound based on retention time from analytical runs.
-
Pool the fractions containing pure this compound.
-
Evaporate the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Confirm the purity and identity of the final product using analytical HPLC, LC-MS, and NMR.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
This compound's Effect on the Insulin Signaling Pathway
Caption: this compound's modulation of the insulin signaling pathway.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sequential Extraction of Proanthocyanidin Fractions from Ficus Species and Their Effects on Rumen Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Flavonoid extraction from Ficus carica leaves using different techniques and solvents | Semantic Scholar [semanticscholar.org]
- 7. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carpachromene: Synthesis and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for obtaining Carpachromene, a naturally occurring flavonoid with demonstrated biological activities. While the total chemical synthesis of this compound has been reported, the more prevalent method for its procurement is through isolation from natural sources. This guide covers both the synthetic approach and a general protocol for its isolation.
Chemical Structure
IUPAC Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Molecular Formula: C₂₀H₁₆O₅
Molecular Weight: 336.3 g/mol
CAS Number: 57498-96-1
Synthetic Method: Oxidative Cyclization of 6-C-Prenylapigenin
The total synthesis of this compound was first reported by Jain, Khazanchi, and Kumar in 1978. The key final step of this synthesis involves the oxidative cyclization of a prenylated precursor, 6-C-prenylapigenin, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Synthetic Pathway Overview
The synthesis begins with the nuclear prenylation of apigenin to introduce a prenyl group at the C-6 position, followed by an oxidative cyclization to form the characteristic pyran ring of this compound.
Caption: Synthetic pathway of this compound from Apigenin.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reported synthesis and general knowledge of similar flavonoid chemistry.
Step 1: Nuclear Prenylation of Apigenin to form 6-C-Prenylapigenin
-
To a solution of apigenin in a suitable anhydrous solvent (e.g., methanol), add a base such as sodium methoxide.
-
Stir the mixture at room temperature to form the phenoxide salt.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-C-prenylapigenin.
Step 2: Oxidative Cyclization of 6-C-Prenylapigenin to form this compound
-
Dissolve 6-C-prenylapigenin in a dry, inert solvent such as benzene or dioxane.
-
Add a stoichiometric amount of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to the solution.
-
Reflux the reaction mixture for a period of time, monitoring the formation of this compound by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.
| Step | Reactants | Reagents/Solvents | Key Conditions |
| Nuclear Prenylation | Apigenin, Prenyl Bromide | Methanolic Sodium Methoxide | Anhydrous, Reflux |
| Oxidative Cyclization | 6-C-Prenylapigenin, DDQ | Benzene or Dioxane | Anhydrous, Reflux |
Isolation Method from Ficus benghalensis
This compound is most commonly obtained through extraction and purification from the leaves of Ficus benghalensis. The following is a generalized protocol based on literature reports.[1]
Isolation Workflow Overview
The process involves the extraction of plant material with a solvent, followed by fractionation and chromatographic purification to isolate this compound.
Caption: General workflow for the isolation of this compound.
Experimental Protocol: Isolation of this compound
Step 1: Plant Material Collection and Preparation
-
Collect fresh leaves of Ficus benghalensis.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Air-dry the leaves in the shade or use a low-temperature oven to remove moisture.
-
Grind the dried leaves into a coarse powder.
Step 2: Extraction
-
Macerate the powdered plant material in ethyl acetate at room temperature for an extended period (e.g., 24-48 hours), with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with ethyl acetate.
-
Filter the extract to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
Step 3: Fractionation and Purification
-
Subject the crude ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient system).
-
Collect the fractions and monitor them by TLC, using a suitable solvent system and visualizing under UV light.
-
Pool the fractions containing the compound of interest (this compound).
-
Further purify the pooled fractions using repeated column chromatography or preparative TLC.
-
The purity of the isolated this compound can be confirmed by spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1]
| Stage | Procedure | Solvents/Materials |
| Preparation | Washing, Drying, and Grinding of Leaves | Water |
| Extraction | Maceration or Soxhlet Extraction | Ethyl Acetate |
| Fractionation | Column Chromatography | Silica Gel, Hexane, Ethyl Acetate (or other suitable solvents) |
| Purification | Repeated Column/Preparative TLC | Appropriate solvent systems |
| Characterization | Spectroscopic Analysis | ¹H-NMR, ¹³C-NMR |
Concluding Remarks
For researchers requiring this compound, isolation from Ficus benghalensis is a well-documented and accessible method. The total synthesis, while chemically elegant, may be more suitable for the preparation of analogues or for studies where a synthetic route is required. The choice of method will depend on the available resources, expertise, and the specific research objectives.
References
Application Note: Quantification of Carpachromene by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene is a flavonoid found in various plant species, notably in Ficus benghalensis.[1][2][3] This compound has garnered interest due to its potential biological activities, including its role in ameliorating insulin resistance.[4][5][6][7][8] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific, universally validated method for this compound is not widely published, this document outlines a representative method adapted from established protocols for flavonoid analysis.[9][10][11]
Experimental Protocol
This section details the necessary reagents, equipment, and a step-by-step procedure for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
A representative HPLC method for the analysis of this compound is detailed below. Optimization may be required depending on the sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm and 330 nm (for optimal sensitivity and specificity) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Ficus benghalensis leaves):
-
Dry the plant material at 40°C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered sample and place it in a flask.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation (Illustrative Data)
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables present illustrative data for key validation parameters.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1509.7 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Measured Concentration (µg/mL) - Replicate 4 | Measured Concentration (µg/mL) - Replicate 5 | Measured Concentration (µg/mL) - Replicate 6 | Mean | %RSD |
| 50 | 49.8 | 50.1 | 49.9 | 50.3 | 49.7 | 50.2 | 50.0 | 0.45 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.8 | 98.0 |
| Medium | 50 | 49.5 | 99.0 |
| High | 90 | 89.6 | 99.6 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from a plant matrix.
Caption: Workflow for this compound Quantification.
Signaling Pathway
This compound has been shown to ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[4][5][6][7][8] The following diagram illustrates this proposed mechanism of action.
Caption: this compound Signaling Pathway in Insulin Resistance.
Conclusion
The HPLC method described in this application note provides a reliable framework for the quantification of this compound. The presented protocol, when properly validated, can be effectively used for the analysis of this compound in various sample matrices, thereby supporting further research and development of this promising natural compound. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers in this field.
References
- 1. irjse.in [irjse.in]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry, Pharmacological Properties, and Recent Applications of Ficus benghalensis and Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes & Protocols: Analytical Standards for Carpachromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards, methodologies, and biological applications of Carpachromene. Given the current absence of a commercially available certified analytical standard, this document outlines protocols for the characterization and application of an in-house reference standard.
Introduction to this compound
This compound is a naturally occurring flavonoid found in plants such as Ficus benghalensis and Maclura pomifera.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its potential as an anti-inflammatory agent, an α-glucosidase inhibitor, and a cytotoxic agent against various cancer cell lines.[3][4][5] Notably, this compound has been shown to ameliorate insulin resistance in cellular models by modulating key signaling pathways.[2][6][7][8]
Physicochemical Properties
A well-characterized reference standard is essential for accurate and reproducible research. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₅ | PubChem[1] |
| Molecular Weight | 336.3 g/mol | PubChem[1] |
| IUPAC Name | 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem[1] |
| CAS Number | 57498-96-1 | PubChem[1] |
| Class | Flavonoid | PubChem[1] |
Experimental Protocols
The following protocols are adapted from published research and provide a framework for working with this compound in a laboratory setting.
This protocol describes a general workflow for isolating and verifying the identity of this compound from a natural source, such as Ficus benghalensis leaves, to establish an in-house reference standard.[2][9]
Workflow for this compound Isolation and Characterization
Caption: Isolation and characterization workflow for this compound.
Methodology:
-
Extraction: Fresh leaves of Ficus benghalensis are extracted with a suitable solvent like ethyl acetate.[2][9]
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.
-
Purification: Fractions containing this compound are pooled and further purified, for example, by recrystallization, to obtain the pure compound.
-
Structural Identification: The identity of the isolated compound is confirmed using spectroscopic methods:
-
Purity Analysis: The purity of the isolated this compound should be determined using a high-performance liquid chromatography (HPLC) system with UV detection. A purity of ≥95% is recommended for use as a reference standard in biological assays.
Prior to conducting functional assays, it is crucial to determine the cytotoxic profile of this compound on the cell line of interest (e.g., HepG2) to establish non-toxic working concentrations.[2][6]
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for a specified duration (e.g., 48 hours).[2]
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, XTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage relative to the untreated control cells.
Quantitative Data: Effect of this compound on HepG2 Cell Viability
The following table summarizes the effect of various concentrations of this compound on the viability of insulin-resistant HepG2 (HepG2/IRM) cells after 48 hours of treatment.[2]
| This compound Conc. (µg/mL) | Mean Cell Viability (%) | Standard Deviation (±) |
| 0 (Control) | 100 | - |
| 6.3 | 95.46 | 2.57 |
| 10 | 94.18 | 1.91 |
| 20 | 92.19 | 1.82 |
| 25 | 85.43 | 4.01 |
| 100 | 65.58 | 2.67 |
Based on these results, concentrations of 5, 10, and 20 µg/mL were selected for further functional assays as they maintained over 90% cell viability.[2][6]
This assay measures the effect of this compound on glucose uptake by insulin-resistant liver cells.
Workflow for Glucose Consumption Assay
Caption: Workflow for measuring glucose consumption in vitro.
Methodology:
-
Induce Insulin Resistance: Culture HepG2 cells in a high-insulin environment (e.g., 0.005 µM insulin for 24 hours) to establish an insulin-resistant model (HepG2/IRM).[2]
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound (e.g., 5, 10, 20 µg/mL).
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 36, and 48 hours).[2]
-
Sample Collection: At each time point, collect an aliquot of the cell culture medium.
-
Glucose Measurement: Determine the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric assay).
-
Data Analysis: Compare the glucose concentrations in the media of treated cells to that of untreated cells. A lower glucose concentration in the medium indicates higher consumption by the cells.
Quantitative Data: Effect of this compound on Glucose Concentration in Media
The table below shows the decrease in glucose concentration in the culture media of HepG2/IRM cells after treatment with this compound for 48 hours, indicating increased glucose uptake.[2]
| Treatment | Concentration (µg/mL) | Glucose Concentration (mmol/L) after 48h | Standard Deviation (±) |
| Untreated Control | - | ~8.5 (baseline) | - |
| This compound | 5 | 2.04 | 0.18 |
| This compound | 10 | 1.58 | 0.14 |
| This compound | 20 | 1.07 | 0.18 |
Biological Activity and Signaling Pathway
This compound has been shown to improve insulin sensitivity in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[2][6][8] This pathway is central to glucose metabolism.
Insulin Signaling Pathway Modulated by this compound
Caption: this compound enhances insulin signaling.
Mechanism of Action:
-
Receptor Activation: this compound promotes the phosphorylation and activation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1).[6]
-
PI3K/Akt Pathway: This activation triggers the downstream PI3K/Akt signaling cascade.[8]
-
Metabolic Effects: Activated Akt leads to several beneficial metabolic outcomes:
-
Increased Glucose Uptake: By promoting the translocation of glucose transporters (like GLUT4) to the cell surface.
-
Increased Glycogen Synthesis: By inhibiting Glycogen Synthase Kinase 3 (GSK3).[6][8]
-
Decreased Gluconeogenesis: By inhibiting the transcription factor FoxO1, which reduces the production of new glucose in the liver.[6][8]
-
The protocols and data presented here provide a foundational resource for researchers engaged in the study of this compound. Adherence to rigorous characterization and standardized biological assays will ensure the generation of high-quality, reproducible data in the development of novel therapeutics.
References
- 1. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
Carpachromene: A Novel Modulator of Insulin Signaling and Glucose Metabolism in HepG2 Cells
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Carpachromene, a natural bioactive compound, has demonstrated significant potential in modulating key metabolic pathways. This document provides a comprehensive overview of the effects of this compound on human hepatoma (HepG2) cells, particularly in the context of insulin resistance. Detailed protocols for cell culture, treatment, and subsequent analysis are provided to facilitate further research and drug development efforts. This compound has been shown to ameliorate insulin resistance by activating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, leading to enhanced glucose uptake and glycogen synthesis.[1][2][3] These findings position this compound as a promising candidate for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.
Data Presentation
The following tables summarize the quantitative effects of this compound on HepG2 cells.
Table 1: Effect of this compound on the Viability of Insulin-Resistant HepG2 (HepG2/IRM) Cells [1]
| This compound Concentration (µg/mL) | Cell Viability (%) | Standard Deviation (±) |
| 0 (Untreated Control) | 100 | - |
| 6.3 | 95.46 | 2.57 |
| 10 | 94.18 | 1.91 |
| 20 | 92.19 | 1.82 |
| 25 | 85.43 | 4.01 |
| 100 | 65.58 | 2.67 |
Table 2: Effect of this compound on Glucose Concentration in the Culture Media of HepG2/IRM Cells [1][2]
| Treatment | Time (hours) | Glucose Concentration (mmol/L) | Standard Deviation (±) |
| Untreated Control | - | - | - |
| This compound (5 µg/mL) | 12 | 6.4 | 0.53 |
| 24 | 3.45 | 0.32 | |
| 36 | 2.66 | 0.21 | |
| 48 | 2.04 | 0.18 | |
| This compound (10 µg/mL) | 12 | 5.94 | 0.42 |
| 24 | 3.01 | 0.43 | |
| 36 | 2.12 | 0.25 | |
| 48 | 1.58 | 0.14 |
Table 3: Effect of this compound on Hepatic Enzyme Activity in HepG2/IRM Cells [1][2]
| Treatment (20 µg/mL) | PEPCK Activity (mU/mg) | Standard Deviation (±) | HK Activity (nmol NADH) | Standard Deviation (±) |
| Untreated Control | - | - | - | - |
| This compound | 9.63 | 0.743 | 89.6 | 7.66 |
Experimental Protocols
Cell Culture and Establishment of Insulin-Resistant HepG2 Model
1.1. Materials:
-
HepG2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
1.2. Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks.
-
Induction of Insulin Resistance: To establish the insulin-resistant HepG2 model (HepG2/IRM), seed HepG2 cells in culture plates and expose them to a high concentration of insulin (e.g., 1 µM) in high glucose medium (e.g., 25 mM) for 24-36 hours.[4] This mimics the hyperglycemic and hyperinsulinemic conditions associated with insulin resistance.
This compound Treatment
2.1. Materials:
-
This compound (stock solution of known concentration)
-
HepG2/IRM cells cultured in appropriate plates
-
Serum-free DMEM
2.2. Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 20 µg/mL).[1]
-
Remove the culture medium from the HepG2/IRM cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired time period (e.g., 12, 24, 36, 48 hours) at 37°C and 5% CO2.[1][2]
Cell Viability Assay (MTT Assay)
3.1. Materials:
-
HepG2/IRM cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
3.2. Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 3 hours at 37°C in the dark.[1]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Glucose Uptake Assay
4.1. Materials:
-
HepG2/IRM cells treated with this compound
-
Glucose Assay Kit
-
Microplate reader
4.2. Protocol:
-
After the specified treatment times, collect the cell culture medium from each well.
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit according to the manufacturer's instructions.
-
The decrease in glucose concentration in the medium is indicative of cellular glucose uptake.[1]
Glycogen Content Assay
5.1. Materials:
-
HepG2/IRM cells treated with this compound in a 6-well plate
-
Glycogen Assay Kit
-
PBS
-
Microplate reader
5.2. Protocol:
-
After treatment, wash the cells three times with cold PBS.[1]
-
Lyse the cells and measure the glycogen content using a commercial glycogen assay kit following the manufacturer's protocol.[1]
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
Western Blot Analysis
6.1. Materials:
-
HepG2/IRM cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-IRS1, anti-IRS1, anti-phospho-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
6.2. Protocol:
-
Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Enzyme Activity Assays
7.1. Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) Activity:
-
Prepare cell lysates from treated HepG2/IRM cells.
-
Measure the enzymatic activity of PEPCK and HK using commercially available colorimetric assay kits, following the manufacturer's instructions.[1][2]
-
The activity is typically determined by measuring the change in absorbance of a specific substrate or product over time.
Visualizations
Caption: Signaling pathway of this compound in HepG2 cells.
Caption: General experimental workflow for studying this compound's effects.
References
Preparing Carpachromene Stock Solutions: Application Notes and Protocols for Researchers
Introduction
Carpachromene, a natural flavonoid found in various medicinal plants, has garnered significant interest in the scientific community for its potential therapeutic properties.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions to aid researchers, scientists, and drug development professionals in their experimental workflows. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57498-96-1 | PhytoTech Labs |
| Molecular Formula | C₂₀H₁₆O₅ | PhytoTech Labs |
| Molar Mass | 336.3 g/mol | PhytoTech Labs |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | MDPI[1] |
Preparation of this compound Stock Solutions
This section provides a detailed protocol for the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for subsequent dilutions for various in vitro assays.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for a 10 mM Stock Solution
-
Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature if stored in a refrigerator or freezer to prevent condensation.
-
Weighing this compound: Carefully weigh out 3.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex at medium speed until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that some loss of compound may occur due to filter binding.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Dilution of Stock Solution
For experimental use, the 10 mM stock solution can be serially diluted with the appropriate cell culture medium or buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental setup does not exceed a level that is toxic to the cells (typically <0.5%).[4]
Example Dilution to 10 µM:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution.
-
Prepare a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This yields a final concentration of 10 µM.
Stability and Storage of this compound Solutions
The stability of flavonoid solutions can be affected by factors such as temperature, light, and pH.[5][6][7][8] While specific stability data for this compound is limited, the following general guidelines for flavonoids should be followed to ensure the integrity of the stock solutions.
| Parameter | Recommendation |
| Storage Temperature | Store stock solutions in DMSO at -20°C or -80°C for long-term stability.[9] |
| Light Exposure | Protect solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil.[9] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Working Solutions | Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods. |
Application Notes: Experimental Usage of this compound
This compound has been shown to modulate the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, which is critical in glucose metabolism and insulin signaling.[1][2][3] Below are examples of concentrations used in published research.
| Application | Cell Line | Concentration Range | Reference |
| Cell Viability Assay | HepG2/IRM | 0.4 - 100 µg/mL | MDPI[1] |
| Glucose Consumption Assay | HepG2/IRM | 5, 10, 20 µg/mL | MDPI[1] |
| Western Blot Analysis | HepG2/IRM | 20 µg/mL | MDPI[10] |
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
This compound's Effect on the Insulin Signaling Pathway
This compound has been shown to ameliorate insulin resistance by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1][2][3] The diagram below illustrates this signaling cascade.
Caption: this compound's Modulation of the Insulin Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Carpachromene In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of Carpachromene, a natural bioactive compound with demonstrated potential in metabolic and oxidative stress-related conditions. The following protocols are designed to facilitate the assessment of this compound's efficacy, mechanism of action, and pharmacokinetic profile in preclinical animal models.
Introduction to this compound
This compound is a natural compound that has garnered scientific interest for its diverse biological activities. In vitro studies have highlighted its potential as an antidiabetic agent by improving insulin sensitivity in HepG2 cells through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2][3][4][5][6] Additionally, it has shown antioxidant properties and cytotoxic effects against certain cancer cell lines.[1][7] To translate these promising in vitro findings into potential therapeutic applications, rigorous in vivo evaluation is essential.
Key In Vivo Research Areas
The following areas are critical for the in vivo characterization of this compound:
-
Antidiabetic and Insulin Sensitizing Effects: To validate the in vitro findings and assess the potential of this compound in the context of type 2 diabetes and insulin resistance.
-
Antioxidant Activity: To determine its capacity to mitigate oxidative stress in a whole organism.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for dose determination and regimen design.[8][9]
-
Preliminary Toxicological Assessment: To evaluate the safety profile of this compound at therapeutic doses.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for presenting quantitative data from the proposed in vivo experiments.
Table 1: Antidiabetic and Insulin Sensitivity Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Metformin) |
| Fasting Blood Glucose (mg/dL) | ||||
| Serum Insulin (µU/mL) | ||||
| HOMA-IR Index | ||||
| Glucose Tolerance (AUC in OGTT) | ||||
| Insulin Tolerance (AUC in ITT) | ||||
| Glycogen Content (Liver, µg/mg tissue) | ||||
| Gene/Protein Expression (e.g., p-Akt/Akt ratio) |
Table 2: In Vivo Antioxidant Activity Markers
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., N-acetylcysteine) |
| Superoxide Dismutase (SOD) (U/mg protein) | ||||
| Catalase (CAT) (U/mg protein) | ||||
| Glutathione Peroxidase (GPx) (U/mg protein) | ||||
| Reduced Glutathione (GSH) (nmol/mg protein) | ||||
| Malondialdehyde (MDA) (nmol/mg protein) |
Table 3: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (F%) | N/A |
Experimental Protocols
Protocol 1: Evaluation of Antidiabetic Activity in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the in vivo efficacy of this compound in improving insulin sensitivity and glucose homeostasis.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metformin (positive control)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Oral gavage needles
-
Equipment for tissue homogenization and protein analysis (Western Blot)
Methodology:
-
Induction of Insulin Resistance: Feed mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.
-
Animal Grouping (n=8-10 per group):
-
Group 1: Normal Control (Chow diet + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: HFD + this compound (Low dose, e.g., 25 mg/kg)
-
Group 4: HFD + this compound (High dose, e.g., 50 mg/kg)
-
Group 5: HFD + Metformin (e.g., 150 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast mice for 6 hours.
-
Administer glucose (2 g/kg) orally.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Perform ITT at least 3 days after the OGTT.
-
Fast mice for 4 hours.
-
Administer human insulin (0.75 U/kg) intraperitoneally.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood, liver, and adipose tissue.
-
Analyze serum for insulin levels.
-
Analyze liver tissue for glycogen content and for the expression and phosphorylation of key proteins in the insulin signaling pathway (e.g., IR, IRS1, Akt, GSK3, FoxO1) via Western Blot.
-
Protocol 2: Assessment of In Vivo Antioxidant Activity
Objective: To evaluate the ability of this compound to enhance the endogenous antioxidant defense system and reduce oxidative stress markers.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Carbon tetrachloride (CCl4) or other pro-oxidant inducer
-
Kits for measuring SOD, CAT, GPx, GSH, and MDA
-
Tissue homogenizer
Methodology:
-
Animal Grouping (n=6-8 per group):
-
Group 1: Normal Control (Vehicle)
-
Group 2: Oxidative Stress Control (Vehicle + CCl4)
-
Group 3: this compound (Low dose, e.g., 25 mg/kg) + CCl4
-
Group 4: this compound (High dose, e.g., 50 mg/kg) + CCl4
-
Group 5: Positive Control (e.g., N-acetylcysteine) + CCl4
-
-
Pre-treatment: Administer this compound or vehicle orally for 7 days.
-
Induction of Oxidative Stress: On day 7, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg in olive oil) to induce oxidative stress (except in the Normal Control group).
-
Tissue Collection: 24 hours after CCl4 administration, euthanize the rats and collect liver tissue.
-
Biochemical Analysis:
-
Prepare a 10% liver homogenate in phosphate buffer.
-
Centrifuge the homogenate and use the supernatant to measure the activity of SOD, CAT, GPx, the levels of GSH, and the concentration of MDA using commercially available kits.
-
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
This compound (formulated for both IV and PO administration)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Grouping (n=4-6 per group):
-
Group 1: Intravenous (IV) bolus administration (e.g., 5 mg/kg)
-
Group 2: Oral (PO) gavage administration (e.g., 50 mg/kg)
-
-
Drug Administration:
-
For the IV group, administer a single bolus dose of this compound via the tail vein.
-
For the PO group, administer a single dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Insulin Resistance
Caption: this compound enhances insulin signaling.
Experimental Workflow for Antidiabetic Study
Caption: Workflow for in vivo antidiabetic assessment.
Logical Relationship for Pharmacokinetic Study Design
Caption: Pharmacokinetic study design logic.
References
- 1. mdpi.com [mdpi.com]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: Western Blot Analysis of the IR/IRS1/PI3K/Akt Signaling Pathway After Carpachromene Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Carpachromene on the Insulin Receptor (IR)/Insulin Receptor Substrate 1 (IRS1)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway using Western blot analysis. The primary focus is on assessing changes in the phosphorylation status of key proteins within this pathway in an insulin-resistant hepatocellular carcinoma (HepG2) cell model.
Introduction
This compound is a natural compound that has been shown to ameliorate insulin resistance in HepG2 cells.[1][2][3][4][5] Its mechanism of action involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2][3][4][5][6] Western blotting is a crucial technique to elucidate these molecular mechanisms by quantifying the expression and phosphorylation of key signaling proteins. This document outlines the necessary protocols for cell culture, treatment, and subsequent Western blot analysis.
Key Signaling Pathway
The signaling cascade initiated by insulin binding to its receptor is central to glucose metabolism. This compound has been demonstrated to positively modulate this pathway, enhancing insulin sensitivity. The key proteins of interest for Western blot analysis in this context are the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS1), PI3K, Akt, Glycogen Synthase Kinase 3 (GSK3), and Forkhead box protein O1 (FoxO1).[1][2][3][4]
Experimental Data Summary
The following tables summarize the quantitative effects of this compound on key cellular parameters and protein phosphorylation in insulin-resistant HepG2 (HepG2/IRM) cells.
Table 1: Effect of this compound on HepG2/IRM Cell Viability
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | > 90% |
| 10 | > 90% |
| 20 | > 90% |
Data derived from studies showing cell viability of over 90% at the indicated concentrations.[1][2][3][4]
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media
| Concentration (µg/mL) | Time (hours) | Glucose Concentration |
| 5, 10, 20 | 12, 24, 36, 48 | Concentration- and time-dependent decrease |
This compound treatment was observed to decrease glucose concentration in the media in a dose- and time-dependent manner.[1][2][4]
Table 3: Western Blot Analysis of Phosphorylated/Total Protein Ratios after this compound Treatment (20 µg/mL)
| Target Protein | Change in Phospho/Total Ratio |
| IR | Significantly Increased |
| IRS1 | Significantly Increased |
| PI3K | Significantly Increased |
| Akt | Significantly Increased |
| GSK3 | Significantly Increased (Inhibitory Phosphorylation) |
| FoxO1 | Significantly Increased (Inhibitory Phosphorylation) |
| IRS2 | No Significant Change |
This compound treatment significantly increased the phosphorylation of key proteins in the insulin signaling pathway, indicating pathway activation.[1][2][3][4][7]
Detailed Experimental Protocols
Protocol 1: Establishment of Insulin-Resistant HepG2 Cell Model (HepG2/IRM)
This protocol is essential for studying the effects of this compound on insulin resistance.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Glucose assay kit
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce insulin resistance, treat the HepG2 cells with a high concentration of insulin (e.g., 0.005 µM) for 24 hours.[7][8]
-
Confirm the establishment of insulin resistance by measuring glucose consumption from the media. A significant decrease in glucose uptake compared to control cells indicates insulin resistance.
-
The resulting insulin-resistant HepG2 cells (HepG2/IRM) are now ready for this compound treatment.
Protocol 2: this compound Treatment and Cell Lysis
Materials:
-
HepG2/IRM cells
-
This compound stock solution
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Procedure:
-
Seed HepG2/IRM cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for a specified time (e.g., 24 or 48 hours).[2] Include a vehicle-treated control group.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a BCA or Bradford assay.
Protocol 3: Western Blot Analysis
This protocol outlines the steps for protein separation, transfer, and immunodetection.
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, FoxO1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein. A loading control such as β-actin or GAPDH should also be used to ensure equal protein loading.[3]
Concluding Remarks
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound on the IR/IRS1/PI3K/Akt signaling pathway. Adherence to these detailed methods will facilitate reproducible and reliable Western blot analysis, contributing to a deeper understanding of this compound's therapeutic potential in insulin resistance and related metabolic disorders.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Carpachromene Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene, a flavonoid compound, has garnered significant interest in the scientific community due to its diverse biological activities. Notably, it has been identified as an inhibitor of several key enzymes implicated in various physiological and pathological processes. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against four such enzymes: tyrosinase, urease, α-glucosidase, and phosphodiesterase. Understanding the inhibitory potential of this compound on these enzymes is crucial for elucidating its mechanism of action and exploring its therapeutic applications in areas such as hyperpigmentation, bacterial infections, diabetes, and inflammatory diseases.
Data Presentation
The inhibitory effects of this compound against various enzymes have been quantified and are summarized in the table below for comparative analysis.
| Enzyme | Inhibitor | IC50 Value (µM) | Maximum Percent Inhibition (%) | Reference |
| Urease | This compound | 27.09 | 92.87 | [1] |
| Tyrosinase | This compound | Not specified | 84.80 | [1] |
| Phosphodiesterase | This compound | Not specified | 89.54 | [1] |
| α-Glucosidase | This compound | Inhibitory activity confirmed | Not specified | [1][2][3][4][5][6] |
Experimental Protocols
Detailed methodologies for conducting enzyme inhibition assays with this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the oxidation of L-DOPA by tyrosinase, which results in the formation of dopachrome. The reduction in dopachrome formation, measured spectrophotometrically, is proportional to the inhibitory activity of the compound.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a working solution of L-DOPA in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, this compound solution at various concentrations, and tyrosinase solution.
-
Control Wells: Add phosphate buffer, solvent control (without this compound), and tyrosinase solution.
-
Blank Wells: Add phosphate buffer and this compound solution at corresponding concentrations (without tyrosinase).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Urease Inhibition Assay
Principle: This assay determines the inhibitory effect of this compound on the hydrolysis of urea by urease, which produces ammonia. The amount of ammonia generated can be quantified using the Berthelot reaction, where the intensity of the resulting colored product is measured spectrophotometrically.
Materials:
-
Jack Bean Urease
-
Urea
-
This compound
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Phenol-Nitroprusside solution
-
Alkaline Hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of urease in phosphate buffer.
-
Prepare a working solution of urea in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, this compound solution at various concentrations, and urease solution.
-
Control Wells: Add phosphate buffer, solvent control, and urease solution.
-
Blank Wells: Add phosphate buffer and this compound solution at corresponding concentrations (without urease).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add phenol-nitroprusside solution to each well, followed by the alkaline hypochlorite solution.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
α-Glucosidase Inhibition Assay
Principle: This assay evaluates the ability of this compound to inhibit the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases p-nitrophenol. The amount of p-nitrophenol produced is measured spectrophotometrically and is inversely proportional to the inhibitory activity of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of α-glucosidase in phosphate buffer.
-
Prepare a working solution of pNPG in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, this compound solution at various concentrations, and α-glucosidase solution.
-
Control Wells: Add phosphate buffer, solvent control, and α-glucosidase solution.
-
Blank Wells: Add phosphate buffer and this compound solution at corresponding concentrations (without α-glucosidase).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Phosphodiesterase (PDE) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) by a phosphodiesterase enzyme. The remaining cAMP or cGMP can be detected using various methods, such as commercially available kits that utilize a competitive binding assay or a coupled enzyme reaction leading to a colorimetric or luminescent signal. The protocol below is a general guideline and should be adapted based on the specific PDE isoform and detection method used.
Materials:
-
Phosphodiesterase (specific isoform of interest)
-
cAMP or cGMP (substrate)
-
This compound
-
Assay Buffer (specific to the PDE isoform)
-
Detection reagents (as per the chosen method, e.g., PDE-Glo™ Assay kit)
-
96-well or 384-well plate
-
Plate reader (appropriate for the detection method)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of the PDE enzyme in the assay buffer.
-
Prepare a working solution of cAMP or cGMP in the assay buffer.
-
-
Assay Setup:
-
Test Wells: Add assay buffer, this compound solution at various concentrations, and the PDE enzyme solution.
-
Control Wells: Add assay buffer, solvent control, and the PDE enzyme solution.
-
Blank Wells: Add assay buffer and this compound solution (without the enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the cAMP or cGMP substrate to the wells.
-
Incubate the plate at the optimal temperature for the PDE isoform (e.g., 30°C or 37°C) for a specified time.
-
-
Signal Detection:
-
Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen assay kit (e.g., by adding a termination buffer followed by detection reagents).
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the signal difference between the control and test wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for an enzyme inhibition assay.
Insulin Signaling Pathway
Caption: Simplified insulin signaling pathway and the points of intervention by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Measuring Carpachromene's Effect on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpachromene, a natural compound, has demonstrated potential in modulating glucose metabolism. Recent studies have highlighted its ability to ameliorate insulin resistance in vitro by influencing key signaling pathways.[1][2][3] These application notes provide a detailed overview and experimental protocols to investigate the effects of this compound on glucose uptake and its underlying molecular mechanisms in a hepatic cell model. The provided methodologies are designed to be a comprehensive resource for researchers in metabolic diseases and drug discovery.
Data Presentation
The following tables summarize the quantitative effects of this compound on glucose concentration in the media of insulin-resistant HepG2 (HepG2/IRM) cells and on intracellular glycogen content. These data are derived from a study investigating the ameliorative effects of this compound on insulin resistance.[3][4]
Table 1: Effect of this compound on Glucose Concentration in Culture Media of Insulin-Resistant HepG2 Cells [4]
| Treatment Time (hours) | Glucose Concentration (mmol/L) ± SD |
| Untreated Control | |
| 12 | 8.5 ± 0.6 |
| 24 | 8.3 ± 0.5 |
| 36 | 8.1 ± 0.7 |
| 48 | 7.9 ± 0.6 |
| This compound (5 µg/mL) | |
| 12 | 6.4 ± 0.53 |
| 24 | 3.45 ± 0.32 |
| 36 | 2.66 ± 0.21 |
| 48 | 2.04 ± 0.18 |
| This compound (10 µg/mL) | |
| 12 | 5.94 ± 0.42 |
| 24 | 3.01 ± 0.43 |
| 36 | 2.12 ± 0.25 |
| 48 | 1.58 ± 0.14 |
| This compound (20 µg/mL) | |
| 12 | 4.47 ± 0.41 |
| 24 | 2.84 ± 0.33 |
| 36 | 1.64 ± 0.21 |
| 48 | 1.07 ± 0.18 |
| Metformin (20 µg/mL) - Positive Control | |
| 12 | 5.1 ± 0.4 |
| 24 | 3.1 ± 0.3 |
| 36 | 2.0 ± 0.2 |
| 48 | 1.3 ± 0.1 |
Table 2: Effect of this compound on Glycogen Content in Insulin-Resistant HepG2 Cells [3][4]
| Treatment (20 µg/mL) | Glycogen Content (% of Untreated Control) ± SD |
| Untreated Control | 100% |
| This compound | 157.43% ± 10.03 |
| Metformin | 175.21% ± 12.54 |
Signaling Pathway
This compound has been shown to modulate the insulin signaling pathway in insulin-resistant HepG2 cells.[1][2][3] The proposed mechanism involves the activation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1), leading to the downstream activation of the PI3K/Akt pathway. This cascade ultimately results in the inhibition of GSK3 and FoxO1, promoting glucose uptake and glycogen synthesis.[3][4]
Caption: Proposed signaling pathway of this compound in HepG2 cells.
Experimental Protocols
Establishment of Insulin-Resistant HepG2 Cell Model (HepG2/IRM)
This protocol describes the induction of insulin resistance in the HepG2 human hepatoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Induction of Insulin Resistance: After 24 hours, replace the medium with fresh DMEM containing a low concentration of insulin (e.g., 0.005 µM) and continue to incubate for another 24 hours.[4] This chronic low-dose insulin exposure induces a state of insulin resistance.
-
Confirmation of Insulin Resistance: The insulin-resistant state can be confirmed by a reduced glucose uptake in response to an acute high-dose insulin challenge compared to control HepG2 cells.
2-NBDG Glucose Uptake Assay
This protocol outlines a fluorescent method to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Insulin-resistant HepG2 (HepG2/IRM) cells and control HepG2 cells
-
This compound
-
Metformin (positive control)
-
2-NBDG
-
Glucose-free DMEM
-
PBS
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2/IRM and control HepG2 cells in a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells/well and incubate for 24 hours.
-
Serum Starvation: Remove the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free DMEM for 1-2 hours at 37°C to deplete intracellular glucose.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL), a vehicle control (e.g., DMSO), and a positive control (e.g., Metformin) in glucose-free DMEM for a specified time (e.g., 1-24 hours).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 465/540 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
Caption: Workflow for the 2-NBDG glucose uptake assay.
Western Blot Analysis of Signaling Proteins
This protocol details the investigation of the phosphorylation status and total protein levels of key components of the insulin signaling pathway.
Materials:
-
HepG2/IRM cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IR, anti-p-IR, anti-IRS1, anti-p-IRS1, anti-PI3K, anti-Akt, anti-p-Akt, anti-GSK3, anti-p-GSK3, anti-FoxO1, anti-p-FoxO1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin. Calculate the ratio of phosphorylated to total protein for each target.
Conclusion
These application notes provide a framework for investigating the effects of this compound on glucose uptake and the associated signaling pathways. The detailed protocols for establishing an in vitro model of insulin resistance, measuring glucose uptake, and analyzing key signaling proteins will enable researchers to further elucidate the therapeutic potential of this compound in the context of metabolic disorders.
References
Application Notes and Protocols: The Use of Carpachromene in the HepG2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the demonstrated effects and suggested protocols for the use of Carpachromene, a natural bioactive compound, in the human liver cancer cell line, HepG2. The primary application highlighted is its role in ameliorating insulin resistance, with additional context on its cytotoxic properties.
Introduction
This compound is a natural compound that has been investigated for its biological activities, including its potential as an α-glucosidase inhibitor.[1][2][3] Research has specifically explored its effects on insulin resistance in a HepG2 insulin-resistant cell model (HepG2/IRM).[1][2][3] Furthermore, this compound has been noted for its cytotoxic effects against various cancer cell lines, including HepG2.[4][5] This document outlines the key findings and provides detailed protocols for researchers interested in studying this compound in the HepG2 cell line.
Applications in HepG2 Cells
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Amelioration of Insulin Resistance: this compound has been shown to improve insulin sensitivity in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][4]
-
Cytotoxicity: Studies have indicated that this compound exhibits cytotoxic activity against HepG2 cells.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on HepG2/IRM cells.
Table 1: Effect of this compound on HepG2/IRM Cell Viability
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
Data from a 48-hour treatment period.[4]
Table 2: Effect of this compound (5 µg/mL) on Glucose Concentration in HepG2/IRM Cell Media
| Treatment Duration (hours) | Glucose Concentration (mmol/L) |
| 12 | 6.4 ± 0.53 |
| 24 | 3.45 ± 0.32 |
| 36 | 2.66 ± 0.21 |
| 48 | 2.04 ± 0.18 |
This compound treatment demonstrated a time-dependent decrease in glucose concentration.[4][6]
Experimental Protocols
Establishment of an Insulin-Resistant HepG2 Cell Model (HepG2/IRM)
This protocol describes the induction of insulin resistance in the HepG2 cell line.
Materials:
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HepG2 cells
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High-glucose Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Glucose assay kit
Procedure:
-
Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce insulin resistance, treat the HepG2 cells with a high concentration of insulin (e.g., 0.5 µM) for a specified period (e.g., 24-48 hours).[3]
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Confirm the establishment of the insulin-resistant model by measuring glucose consumption from the cell culture medium. A significant decrease in glucose uptake compared to control non-insulin treated HepG2 cells indicates insulin resistance.[3]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on HepG2/IRM cells.
Materials:
-
HepG2/IRM cells
-
96-well plates
-
This compound stock solution
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MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HepG2/IRM cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for 48 hours.[4] Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
This protocol is used to determine the expression levels of proteins in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.
Materials:
-
HepG2/IRM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IR, IRS1, PI3K, Akt, GSK3, FoxO1, and their phosphorylated forms.
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Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat HepG2/IRM cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The results are often presented as the ratio of phosphorylated protein to total protein.[1][2][3]
Glucose Consumption and Glycogen Content Assay
This protocol measures the effect of this compound on glucose metabolism in HepG2/IRM cells.
Materials:
-
HepG2/IRM cells
-
This compound
-
Glucose assay kit
-
Glycogen assay kit
Procedure for Glucose Consumption:
-
Treat HepG2/IRM cells with different concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for various time intervals (e.g., 12, 24, 36, and 48 hours).[4][6]
-
Collect the cell culture medium at each time point.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions. A decrease in glucose concentration in the medium indicates increased consumption by the cells.
Procedure for Glycogen Content:
-
After treatment with this compound, wash the HepG2/IRM cells with PBS.
-
Lyse the cells and measure the glycogen content using a glycogen assay kit following the manufacturer's protocol. An increase in glycogen content suggests enhanced glucose storage.[1][2][3]
Hepatic Enzyme Activity Assays
This protocol is for determining the activity of key metabolic enzymes in HepG2/IRM cells.
Materials:
-
HepG2/IRM cells
-
This compound
-
Phosphoenolpyruvate carboxykinase (PEPCK) activity assay kit
-
Hexokinase (HK) activity assay kit
Procedure:
-
Seed HepG2/IRM cells in a 6-well plate and treat with this compound (e.g., 20 µg/mL) for 24 hours.[6]
-
Wash the cells with PBS.
-
Lyse the cells and perform the PEPCK and HK activity assays using commercially available kits according to the manufacturer's instructions. A decrease in PEPCK activity and an increase in HK activity are indicative of improved glucose metabolism.[1][2][3]
Visualizations
Caption: Experimental workflow for studying this compound in HepG2 cells.
Caption: this compound's modulation of the insulin signaling pathway in HepG2 cells.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Carpachromene solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Carpachromene in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural flavonoid compound with the chemical formula C₂₀H₁₆O₅ and a molecular weight of approximately 336.3 g/mol .[1] It has been identified in various plants, including Maclura pomifera and Ficus nervosa.[1] In research, it has been noted for its potential as an anti-inflammatory agent, its cytotoxicity against certain cancer cell lines, and its α-glucosidase inhibitory activity.[2][3]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][4] Its solubility in aqueous solutions like cell culture media is limited, which often necessitates the use of an organic solvent to prepare a concentrated stock solution.
Q3: I'm observing precipitation after adding my this compound stock solution to the cell culture media. What is causing this?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO in the media can also play a role.
Q4: What is the recommended way to store this compound solutions?
For long-term storage, it is advisable to store stock solutions of this compound as aliquots in tightly sealed vials at -20°C.[4] This practice helps to prevent degradation and avoids repeated freeze-thaw cycles. Generally, these solutions are usable for up to two weeks.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Troubleshooting Guide
Issue: Precipitate forms in media after adding this compound stock solution.
This is the most common challenge when working with this compound in cell culture. The following steps and suggestions can help resolve this issue.
Experimental Protocol: Preparing this compound for Cell Culture
This protocol outlines the standard method for preparing a this compound stock solution and diluting it into cell culture media for experimental use.
1. Preparing a Concentrated Stock Solution:
- Weigh out the desired amount of powdered this compound.
- Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing or gentle warming.
- For example, to prepare a 10 mM stock solution, you would dissolve 3.363 mg of this compound in 1 mL of DMSO.
2. Diluting the Stock Solution into Cell Culture Media:
- Warm the cell culture media to 37°C.
- Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Crucially, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
- Add the calculated volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling the media. Do not add the media to the stock solution.
- Visually inspect the media for any signs of precipitation.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₅[1] |
| Molecular Weight | 336.3 g/mol [1] |
| CAS Number | 57498-96-1[1] |
Table 2: Recommended Solvents for Stock Solution
| Solvent | Notes |
| DMSO | Recommended for creating high-concentration stock solutions. |
| Acetone | Soluble, but less common for cell culture applications due to volatility and cell compatibility.[2][4] |
| Chloroform | Soluble, but not suitable for cell culture applications.[2][4] |
| Dichloromethane | Soluble, but not suitable for cell culture applications.[2][4] |
| Ethyl Acetate | Soluble, but not suitable for cell culture applications.[2][4] |
Table 3: Example Stock Solution Preparation (for 10 mM Stock)
| Mass of this compound | Volume of DMSO | Resulting Concentration |
| 1 mg | 0.297 mL | 10 mM |
| 5 mg | 1.487 mL | 10 mM |
| 10 mg | 2.974 mL | 10 mM |
Data derived from calculations based on a molecular weight of 336.3 g/mol .[1][2]
Visualizations
Experimental Workflow for Preparing this compound in Media
References
Technical Support Center: Optimizing Carpachromene Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpachromene in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2] It stimulates the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which in turn activates the PI3K/Akt pathway. This activation leads to increased glucose uptake and glycogen synthesis.[1] Additionally, this compound has demonstrated cytotoxic activity against several cancer cell lines, including HepG2, PLC/PRF/5, Raji, and SW 626.[1][3]
Q2: What is a recommended starting concentration for this compound in cell assays?
A2: For initial experiments in HepG2 cells, a concentration range of 5 µg/mL to 20 µg/mL is recommended.[1] In these cells, concentrations up to 20 µg/mL have been used with over 90% cell viability maintained after 48 hours of treatment.[1][2][4] However, for different cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice. Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in solution?
A4: When stored at -20°C, this compound is stable for at least two years.[5] For working solutions in cell culture media, it is best practice to prepare them fresh for each experiment to avoid degradation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound in cell-based assays.
Issue 1: No or Low Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | - Visually inspect your stock solution for any precipitate. If present, gently warm the solution or sonicate briefly to aid dissolution. - When diluting the stock solution in aqueous media, ensure rapid mixing to prevent precipitation. - Consider preparing a fresh stock solution. |
| Sub-optimal Concentration | - Perform a dose-response experiment with a wider range of this compound concentrations. - Consult literature for effective concentrations in similar cell lines or assays. |
| Incorrect Assay Conditions | - Optimize incubation time. The effect of this compound on glucose concentration in HepG2 cells is time-dependent, with significant effects observed from 12 to 48 hours.[1][6] - Ensure the cell density is optimal for the specific assay. |
| Cell Line Insensitivity | - Verify that your cell line expresses the target pathway components (e.g., IR, IRS1, PI3K/Akt). - Consider using a positive control compound known to elicit a response in your cell model. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | - Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range for your specific cell line. A significant decrease in viability for HepG2/IRM cells was observed starting at 25 µg/mL.[1][6] - Lower the concentration of this compound in your experiments. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). - Include a vehicle control (medium with the same concentration of solvent) in your experimental setup. |
| Contamination | - Check for signs of microbial contamination (e.g., turbidity, pH change in the medium). - Regularly test your cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound from studies on HepG2 insulin-resistant model (HepG2/IRM) cells.
Table 1: Cell Viability of HepG2/IRM Cells after 48h Treatment with this compound
| This compound Concentration (µg/mL) | Cell Viability (%)[1] |
| 0.4 | >95 |
| 1.6 | >95 |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media
| Concentration (µg/mL) | 12h (mmol/L)[1][6] | 24h (mmol/L)[1][6] | 36h (mmol/L)[1][6] | 48h (mmol/L)[1][6] |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.1 ± 0.48 | 3.12 ± 0.29 | 2.11 ± 0.19 | 1.43 ± 0.15 |
| 20 | 4.47 ± 0.41 | 2.84 ± 0.33 | 1.64 ± 0.21 | 1.07 ± 0.18 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours in the dark at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Glucose Uptake Assay
-
Cell Seeding: Seed 1 x 104 HepG2/IRM cells per well in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, 20 µg/mL) for various time intervals (12, 24, 36, and 48 hours). Include a positive control (e.g., metformin) and an untreated control.
-
Sample Collection: At each time point, collect 10 µL of the cell culture medium from each well.
-
Glucose Measurement: Determine the glucose concentration in the collected media using a commercial glucose assay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the glucose concentrations in the media of treated cells to that of the untreated control cells. A decrease in glucose concentration indicates an increase in glucose uptake by the cells.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. molnova.com:443 [molnova.com:443]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing Carpachromene degradation during experiments
Welcome to the technical support center for Carpachromene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical classifications?
This compound is a natural bioactive compound.[1][2] Chemically, it is classified as a flavonoid, belonging to the benzopyran class of compounds.[3][4] Its structure is characterized by a 3-phenylchromen-4-one backbone.[5]
Q2: What are the general stability characteristics of compounds in the flavonoid and benzopyran classes?
Flavonoids and benzopyrans can be susceptible to degradation under certain conditions. Factors that can influence their stability include:
-
Temperature: Elevated temperatures can lead to the degradation of isoflavones, a subclass of flavonoids.[6][7][8]
-
pH: The pH of the solution can affect the stability of benzopyran structures.
-
Light: Exposure to UV or ambient light can cause photodegradation of flavonoids.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of these compounds.
Q3: What are the recommended storage conditions for this compound?
Q4: In what solvents is this compound soluble?
According to supplier information, this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[9] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize potential degradation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the cell culture medium during prolonged incubation. | - Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.- Minimize the exposure of the stock solution and dilutions to light and room temperature.- Consider performing a time-course experiment to determine the stability of this compound under your specific cell culture conditions. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | - Ensure all aliquots of this compound stock solutions are stored under the same conditions (-20°C, protected from light).- Use a consistent procedure for thawing and diluting the compound for each replicate.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound into one or more degradation products. | - Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity.- If degradation is suspected, perform a forced degradation study by exposing a sample to heat, acid, base, and an oxidizing agent to identify potential degradation peaks.- Ensure the mobile phase and diluents used for HPLC are degassed and of high purity to prevent on-column degradation. |
Experimental Protocols
Cell Viability Assay with this compound
This protocol is adapted from studies investigating the effect of this compound on HepG2 cells.[10]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations (e.g., 5, 10, and 20 µg/mL) in the cell culture medium.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
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Incubation: Incubate the cells for the desired time periods (e.g., 12, 24, 36, and 48 hours).
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MTT Assay: After incubation, add MTT reagent to each well and incubate for 3-4 hours.
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Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis of Protein Expression
This protocol outlines the general steps for analyzing protein expression in cells treated with this compound, as described in studies on insulin signaling pathways.[1][2]
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µg/mL) for a specified duration (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for studies involving this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. molnova.com:443 [molnova.com:443]
- 10. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carpachromene and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carpachromene and encountering potential interference with common cell viability assays such as MTT, XTT, WST-1, and CellTiter-Glo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with viability assays?
This compound is a flavonoid compound, often isolated from plants such as Ficus benghalensis.[1] Flavonoids are known to possess antioxidant and reducing properties.[2][3] This inherent reducing potential can lead to interference with tetrazolium-based viability assays (e.g., MTT, XTT, WST-1) by directly reducing the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This can result in a false-positive signal, leading to an overestimation of cell viability. Additionally, as a colored compound, this compound may have an absorbance spectrum that overlaps with the absorbance of the formazan product, causing spectral interference.
Q2: Can I use an MTT assay to assess cell viability in the presence of this compound?
While some studies have successfully used MTT assays with this compound or this compound-containing extracts, it is crucial to implement proper controls to validate the results.[4][5][6] The primary concern is the potential for this compound to directly reduce the MTT reagent, leading to artificially high viability readings. A simple control experiment, as outlined in the troubleshooting guide below, can help determine if this is occurring under your experimental conditions.
Q3: Are there alternative assays that are less prone to interference by this compound?
Yes, several alternative assays are less susceptible to the types of interference expected from this compound:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, a direct indicator of metabolically active cells. Since this method is based on luminescence rather than colorimetry, it is not affected by the color of this compound. Furthermore, it is less likely to be affected by the reducing properties of the compound.
-
Resazurin-based assays (e.g., alamarBlue®): These assays use the reduction of resazurin to the fluorescent resorufin to measure cell viability. While still a reduction-based assay, the fluorescent readout can sometimes mitigate interference from colored compounds. However, controls are still necessary to rule out direct reduction of resazurin by this compound.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number. It is not dependent on metabolic activity and is therefore not susceptible to interference from reducing compounds.
-
CyQUANT® Direct Cell Proliferation Assay: This assay uses a fluorescent dye that binds to cellular DNA, providing a measure of cell number. Like the crystal violet assay, it is independent of cellular metabolism.
Q4: How can I determine if this compound is interfering with my viability assay?
The most effective way to determine if this compound is interfering with your assay is to run a series of control experiments. These include:
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Compound-only control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction of the reagent or spectral interference.
-
Killed-cell control: Treat cells with a cytotoxic agent to induce cell death, then add this compound and the assay reagent. A significant signal in this control suggests interference.
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Parallel assay comparison: Run your experiment with both a tetrazolium-based assay and a non-tetrazolium-based assay (e.g., CellTiter-Glo®) in parallel. Discrepancies in the results can indicate interference.
Detailed protocols for these control experiments are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound with cell viability assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High background absorbance in cell-free wells containing this compound. | 1. Spectral Interference: this compound's absorbance spectrum overlaps with the formazan product's absorbance. 2. Direct Reduction: this compound is directly reducing the tetrazolium salt. | 1. Measure the absorbance of this compound at the assay wavelength and subtract this value from all readings. 2. If direct reduction is significant, consider using an alternative assay (e.g., CellTiter-Glo®). |
| Unexpectedly high cell viability at high concentrations of this compound. | Direct reduction of the assay reagent by this compound, masking its cytotoxic effects. | Perform a compound-only control to quantify the extent of direct reduction. If significant, switch to a non-reduction-based assay. |
| Discrepancy between viability results from a tetrazolium assay and a non-tetrazolium assay (e.g., MTT vs. CellTiter-Glo®). | Interference of this compound with the tetrazolium-based assay. | Trust the results from the non-tetrazolium-based assay, as it is less prone to the types of interference caused by flavonoids. |
| Inconsistent or variable results across replicate wells. | Incomplete solubilization of formazan crystals (in MTT assay) or precipitation of this compound. | Ensure complete solubilization of formazan by thorough mixing. For this compound, check its solubility in your culture medium and consider using a lower concentration or a different solvent. |
Data Presentation
Table 1: Comparison of Common Viability Assays and Their Susceptibility to this compound Interference
| Assay | Principle | Potential Interference from this compound | Mitigation Strategies |
| MTT | Enzymatic reduction of a tetrazolium salt to a colored formazan product. | High: Direct reduction by this compound; Spectral overlap with formazan. | Run compound-only and killed-cell controls; Subtract background absorbance; Use an alternative assay. |
| XTT, WST-1 | Enzymatic reduction of a tetrazolium salt to a soluble colored formazan product. | Moderate to High: Direct reduction by this compound; Potential spectral overlap. | Run compound-only and killed-cell controls; Subtract background absorbance; Use an alternative assay. |
| CellTiter-Glo® | Luminescent measurement of intracellular ATP. | Low: Unlikely to be affected by color or reducing properties. | Recommended as a reliable alternative. |
| Resazurin (alamarBlue®) | Fluorometric measurement of the reduction of resazurin. | Moderate: Potential for direct reduction by this compound. | Run compound-only and killed-cell controls. |
| Crystal Violet | Staining of DNA in adherent cells. | Low: Not based on metabolic activity. | Suitable for adherent cells. |
Experimental Protocols
Protocol 1: Control for Direct Reduction and Spectral Interference of this compound
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Prepare a 96-well plate with the same concentrations of this compound to be used in your experiment, but without cells. Use the same culture medium and solvent concentrations.
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Add the viability assay reagent (e.g., MTT, XTT, WST-1) to these wells according to the manufacturer's protocol.
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Incubate the plate for the same duration as your cellular experiment.
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Measure the absorbance at the appropriate wavelength.
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A significant increase in absorbance in the presence of this compound indicates either direct reduction of the reagent or spectral interference. The absorbance values obtained can be used as a background to subtract from your experimental wells.
Protocol 2: Killed-Cell Control
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Seed a 96-well plate with your cells and allow them to adhere.
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Treat a subset of wells with a potent cytotoxic agent (e.g., 70% ethanol for 30 minutes, or a high concentration of a known cytotoxic drug) to induce near-complete cell death.
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Remove the cytotoxic agent and wash the cells gently with PBS.
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Add fresh medium containing the desired concentrations of this compound to the killed-cell wells.
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Add the viability assay reagent and incubate as per the standard protocol.
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A high signal in the killed-cell wells containing this compound confirms interference.
Visualizations
Caption: Experimental workflow for detecting this compound interference.
Caption: Troubleshooting decision tree for viability assay interference.
Caption: Mechanism of this compound interference with tetrazolium assays.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. nveo.org [nveo.org]
- 3. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway | MDPI [mdpi.com]
Technical Support Center: Carpachromene Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Carpachromene bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in HepG2 cell viability results after this compound treatment. What are the potential causes?
A1: Inconsistent cell viability results can stem from several factors. Here is a checklist of potential issues and solutions:
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Cell Health and Confluency: Ensure HepG2 cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or under-confluent cells can respond differently to treatment.
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This compound Stock Solution:
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Solubility: this compound may precipitate out of solution if not prepared or stored correctly. Ensure complete solubilization in your chosen solvent (e.g., DMSO) and vortex thoroughly before each use.
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Storage: Aliquot your stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. Store at the recommended temperature, protected from light.
-
-
Assay Protocol:
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Incubation Times: Adhere strictly to the specified incubation times. Variations can significantly impact cell viability.
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Reagent Addition: Ensure accurate and consistent addition of this compound and assay reagents to all wells. Use calibrated pipettes and a consistent technique.
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Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. Consider avoiding the outer wells or filling them with sterile PBS to maintain humidity.
-
Q2: Our Western blot results for the IR/IRS1/PI3K/Akt pathway show weak or inconsistent phosphorylation signals after this compound treatment. How can we improve this?
A2: Weak or variable phosphorylation signals are a common challenge in Western blotting. Consider the following troubleshooting steps:
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Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
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Sample Handling: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity that can dephosphorylate your proteins of interest.
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Antibody Quality:
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Validation: Ensure your primary antibodies, especially phospho-specific antibodies, are validated for the species and application.
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Dilution: Optimize the antibody dilution. A concentration that is too high can lead to non-specific binding, while one that is too low will result in a weak signal.
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Incubation: Optimize incubation time and temperature for your primary and secondary antibodies.
-
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by using a protein stain like Ponceau S before blocking.
Q3: We are not observing the expected decrease in glucose concentration in our media after treating insulin-resistant HepG2 cells with this compound. What could be the issue?
A3: Several factors can influence the outcome of glucose uptake assays. Here are some key areas to investigate:
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Induction of Insulin Resistance: Confirm the successful establishment of the insulin-resistant HepG2 cell model (HepG2/IRM). The protocol for inducing insulin resistance should be followed precisely, and the resistant state should be validated.[1][2][3][4]
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This compound Concentration and Treatment Duration: The effect of this compound on glucose uptake is both concentration- and time-dependent.[1][5] Ensure you are using the appropriate concentrations and treatment times as outlined in established protocols.
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Glucose Measurement Assay:
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Assay Sensitivity: Use a glucose assay kit with sufficient sensitivity to detect changes in media glucose concentrations.
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Standard Curve: Prepare a fresh and accurate standard curve for each experiment.
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Interference: Be aware of potential interfering substances in your cell culture media or from the cell lysates that could affect the accuracy of the glucose measurement.
-
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's bioactivity.
Table 1: Effect of this compound on HepG2/IRM Cell Viability after 48 hours
| This compound Concentration (µg/mL) | Cell Viability (%)[1][5] |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
Table 2: Effect of this compound on Glucose Concentration in HepG2/IRM Cell Media
| This compound Concentration (µg/mL) | 12h (mmol/L)[1][5] | 24h (mmol/L)[1][5] | 36h (mmol/L)[1][5] | 48h (mmol/L)[1][5] |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
Experimental Protocols
Cell Viability Assay (XTT Assay)
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Seed HepG2/IRM cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for 48 hours.[1]
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Prepare the XTT labeling mixture according to the manufacturer's instructions.
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Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
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Measure the absorbance of the samples at 450 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of the IR/IRS1/PI3K/Akt Pathway
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Treat HepG2/IRM cells with the desired concentrations of this compound for the specified time.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA protein assay.
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Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against total and phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C.[2]
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway in insulin-resistant HepG2 cells.
Caption: General experimental workflow for this compound bioactivity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving Carpachromene Delivery to Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering the hydrophobic flavonoid, Carpachromene, to cells. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to cells?
A1: this compound is a hydrophobic molecule, which leads to poor aqueous solubility and limited bioavailability.[1] This inherent hydrophobicity hinders its direct application in aqueous cell culture media, often causing precipitation and aggregation, which significantly reduces its effective concentration and cellular uptake. Enhancing its delivery requires formulation strategies that can effectively solubilize and transport it across the cell membrane.
Q2: What are the most promising strategies for improving this compound delivery?
A2: Several nano-based delivery systems have shown promise for enhancing the cellular uptake of hydrophobic flavonoids like this compound.[2] These include:
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Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane.[1]
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Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb the drug.[3]
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Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range that can solubilize hydrophobic drugs.
These nanocarriers protect the flavonoid from degradation, improve its solubility in aqueous environments, and can enhance cellular uptake through various endocytic pathways.[1][2]
Q3: What are the key cellular uptake mechanisms for nanoparticle-formulated flavonoids?
A3: Nanoparticle-formulated flavonoids primarily enter cells through endocytosis, an active transport process. The specific pathway can depend on the nanoparticle's size, shape, and surface properties.[4] Common endocytic pathways include:
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Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits.[5]
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Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[5]
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Macropinocytosis: This is a non-specific process involving the engulfment of large amounts of extracellular fluid.[5]
Understanding the dominant uptake mechanism is crucial for optimizing nanoparticle design and targeting specific cell types.
Troubleshooting Guides
Low Encapsulation Efficiency of this compound in Liposomes
Problem: You are experiencing low encapsulation efficiency (EE%) of this compound in your liposomal formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the organic solvent. | Ensure complete dissolution of this compound in the organic solvent (e.g., chloroform, methanol) before lipid film formation. Consider gentle heating or sonication to aid dissolution. | A clear solution with no visible precipitates, leading to more uniform incorporation into the lipid film. |
| Inappropriate lipid composition. | The hydrophobicity of the lipid bilayer can influence drug loading. Adjust the lipid composition. For instance, varying the cholesterol content can affect membrane rigidity and drug retention.[6] | An optimized lipid formulation will have a higher affinity for this compound, resulting in increased EE%. |
| Suboptimal drug-to-lipid ratio. | A very high drug-to-lipid ratio can lead to drug precipitation and exclusion from the liposomes. Experiment with different ratios to find the optimal loading capacity. | Finding the saturation point will maximize encapsulation without causing drug aggregation. |
| Inefficient hydration of the lipid film. | Ensure the hydration buffer is added at a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask vigorously during hydration to ensure the entire lipid film is hydrated.[7] | Complete hydration leads to the formation of well-structured multilamellar vesicles (MLVs) that can effectively entrap the drug. |
| Leakage of this compound during processing. | Minimize the energy input during sonication or extrusion, as excessive energy can disrupt the liposomes and cause drug leakage. Optimize the duration and power of sonication or the number of extrusion cycles. | Gentler processing will maintain liposome integrity and improve drug retention. |
Poor Cellular Uptake of this compound-Loaded Nanoparticles
Problem: Your this compound-loaded nanoparticles are showing low cellular uptake in your experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Nanoparticle aggregation in cell culture media. | The protein corona that forms on nanoparticles in serum-containing media can lead to aggregation. Characterize the size and zeta potential of your nanoparticles in the specific cell culture medium you are using. Consider surface modification with polymers like polyethylene glycol (PEG) to reduce aggregation. | Stable, well-dispersed nanoparticles in culture media will have better access to the cell surface. |
| Unfavorable nanoparticle size or surface charge. | Cellular uptake is often size and charge-dependent.[8] Aim for a particle size generally below 200 nm for efficient endocytosis. A positive surface charge can enhance interaction with the negatively charged cell membrane but may also increase cytotoxicity. Optimize the formulation to achieve the desired size and a slightly positive or neutral zeta potential. | Optimized particle size and surface charge will promote efficient endocytosis without causing significant cell death. |
| Incorrect incubation time or nanoparticle concentration. | Cellular uptake is a time and concentration-dependent process. Perform a time-course and dose-response experiment to determine the optimal incubation time and nanoparticle concentration for your specific cell line. | Identification of the optimal conditions will maximize nanoparticle internalization. |
| Inhibition of specific endocytic pathways. | The chosen cell line may have a preferred endocytic pathway that is not compatible with your nanoparticle design. Use endocytic inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) to identify the primary uptake mechanism.[9] This information can guide the redesign of your nanoparticles (e.g., by adding targeting ligands). | Understanding the uptake pathway allows for rational design of nanoparticles to exploit specific cellular entry routes. |
| Inaccurate quantification method. | Ensure your method for quantifying uptake (e.g., fluorescence microscopy, flow cytometry) is properly validated. For fluorescence-based methods, account for potential background fluorescence and quenching effects. Use appropriate controls, such as untreated cells and cells treated with empty nanoparticles.[10][11] | A reliable quantification method will provide accurate data on the extent of nanoparticle internalization. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a general method for encapsulating the hydrophobic drug this compound into liposomes using the thin-film hydration technique.[7][12][13]
Materials:
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This compound
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Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
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Cholesterol
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Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
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Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Water bath sonicator or probe sonicator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be optimized (e.g., 2:1). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture until a thin, uniform lipid film is formed on the inner wall of the flask. d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: a. Add the hydration buffer (pre-warmed to a temperature above the lipid's phase transition temperature) to the flask containing the lipid film. b. Agitate the flask by hand or on a rotary shaker (without vacuum) until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
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Size Reduction: a. To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating. b. For a more defined size distribution, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 passes).
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Purification: a. To remove unencapsulated this compound, centrifuge the liposome suspension. The pellet will contain the liposomes. b. Alternatively, use size exclusion chromatography to separate the liposomes from the free drug.
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Characterization: a. Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using UV-Vis spectroscopy or HPLC. The formula for encapsulation efficiency is: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 2: Cellular Uptake Assay of this compound-Loaded Nanoparticles using Fluorescence Microscopy
This protocol outlines a method to visualize and qualitatively assess the cellular uptake of fluorescently labeled this compound-loaded nanoparticles.[14]
Materials:
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Cells of interest (e.g., HepG2)
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Complete cell culture medium
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Fluorescently labeled this compound-loaded nanoparticles (e.g., labeled with a fluorescent dye or by encapsulating a fluorescent probe alongside this compound)
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Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
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Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Seed the cells onto glass-bottom dishes or coverslips in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Nanoparticle Treatment: a. Prepare different concentrations of the fluorescently labeled this compound-loaded nanoparticles in complete cell culture medium. b. Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Include a control group of cells treated with medium only. c. Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing and Fixation: a. After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any non-internalized nanoparticles. b. Fix the cells with the fixative solution for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.
-
Staining and Mounting: a. Stain the cell nuclei by incubating with a DAPI solution for 5-10 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips onto microscope slides using a mounting medium.
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Imaging: a. Visualize the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle fluorescent label and DAPI. b. Capture images to observe the intracellular localization of the nanoparticles.
Data Presentation
Table 1: Hypothetical Encapsulation Efficiency of this compound in Different Formulations
| Formulation Type | Polymer/Lipid Composition | Drug-to-Carrier Ratio (w/w) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| Liposomes | DPPC:Cholesterol (2:1) | 1:10 | 65 ± 5 | 120 ± 15 | -15 ± 3 |
| PLGA Nanoparticles | PLGA (50:50) | 1:5 | 75 ± 7 | 150 ± 20 | -25 ± 4 |
| Chitosan-coated Nanoparticles | PLGA-Chitosan | 1:5 | 72 ± 6 | 180 ± 25 | +18 ± 3 |
Table 2: Hypothetical Cellular Uptake of this compound Formulations in HepG2 Cells
Note: This table presents hypothetical data for illustrative purposes.
| Formulation | Incubation Time (h) | Uptake Efficiency (%) |
| Free this compound | 4 | 10 ± 2 |
| Liposomal this compound | 4 | 45 ± 5 |
| PLGA Nanoparticle this compound | 4 | 60 ± 8 |
Mandatory Visualizations
Caption: Experimental workflow for liposomal delivery of this compound.
Caption: Experimental workflow for nanoparticle delivery of this compound.
Caption: Clathrin-mediated endocytosis of a this compound nanoparticle.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 4. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell [mdpi.com]
- 5. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
- 13. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 14. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blotting
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during Western blotting experiments, with a particular focus on resolving high background problems that can obscure results when analyzing the effects of compounds like Carpachromene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Western blot experiment?
High background in Western blotting can manifest as a uniform haze or as non-specific bands, making it difficult to interpret your results. The most common culprits include:
-
Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane.[1][2][3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can be too high, leading to non-specific binding.[1][2][4]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[2][3]
-
Membrane Issues: The membrane may have dried out during the process, or the type of membrane (e.g., PVDF) may be more prone to background.[3][4][5]
-
Contaminated Buffers: Buffers or reagents may be contaminated or expired.[2]
-
Overexposure: The signal is developed for too long, especially with sensitive chromogenic substrates.[2][6]
Q2: I am studying the effect of this compound on my cells and getting high background on my Western blots. Is this compound causing this issue?
Based on scientific literature, this compound is a natural compound that has been studied for its effects on cell signaling pathways, with Western blotting being a common analysis method.[7][8][9][10][11] It is the substance being analyzed, not a reagent used in the Western blotting process itself. Therefore, it is highly unlikely that this compound is the direct cause of the high background. The high background is more likely due to one of the common causes listed in Q1. This guide will help you troubleshoot these general Western blotting issues.
Q3: How can I determine if my primary or secondary antibody is causing the high background?
To identify the source of the non-specific binding, you can run control experiments:
-
Secondary Antibody Control: Perform the entire Western blot procedure but omit the primary antibody incubation step. If you still observe a high background, the secondary antibody is likely binding non-specifically.[1][4]
-
Primary Antibody Titration: If the secondary antibody control is clean, the primary antibody concentration may be too high. You should perform a dilution series to find the optimal concentration that provides a strong signal for your target protein with minimal background.[2][12][13]
Q4: Can the type of blocking buffer affect my results?
Yes, the choice of blocking buffer is critical and can significantly impact your results. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[3]
-
For most applications, 3-5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) is a good starting point.[2][14]
-
However, when detecting phosphorylated proteins, it is recommended to use BSA as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background due to cross-reactivity with the anti-phospho antibody.[1][4][15]
Troubleshooting Guide: High Background
This guide provides a systematic approach to troubleshooting high background in your Western blot experiments.
Problem: Uniformly High Background
A uniform haze across the entire membrane often points to issues with blocking, antibody concentrations, or washing steps.
Troubleshooting Workflow for Uniform High Background
Caption: A step-by-step workflow for troubleshooting high uniform background in Western blotting.
Detailed Steps & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Blocking | Increase blocking time and/or concentration. Try a different blocking agent. | Protocol: 1. Increase blocking incubation time to 2 hours at room temperature or overnight at 4°C.[2]2. Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[2]3. If using milk for detecting phosphoproteins, switch to 3-5% BSA in TBST.[1][4] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to find the optimal dilution. | Protocol: 1. Perform a dot blot to quickly test a range of antibody dilutions.[13][16][17]2. For the primary antibody, start with the manufacturer's recommended dilution and test a series of dilutions around it (e.g., 1:500, 1:1000, 1:2000).[18]3. For the secondary antibody, a higher dilution (e.g., 1:5000 to 1:20000) is often sufficient. |
| Inadequate Washing | Increase the number and duration of wash steps. | Protocol: 1. Increase the number of washes to 4-5 times for 5-10 minutes each.[2][3]2. Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane with gentle agitation.[2]3. Increase the Tween-20 concentration in your wash buffer from 0.05% to 0.1%.[2][18] |
| Overexposure | Reduce the incubation time with the chromogenic substrate. | Protocol: 1. Monitor the color development closely and stop the reaction by washing the membrane with distilled water as soon as the bands of interest are visible.2. If the background appears very quickly, you may need to further dilute your antibodies. |
Problem: Non-Specific Bands
The appearance of distinct, non-specific bands in addition to your target band can be caused by several factors.
Logical Flow for Troubleshooting Non-Specific Bands
Caption: A decision-making diagram for troubleshooting the appearance of non-specific bands.
Detailed Steps & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Non-Specific Binding of Secondary Antibody | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. | Protocol: 1. Perform the Western blot procedure without incubating with the primary antibody. If bands appear, your secondary antibody is binding non-specifically.[1][4]2. Switch to a pre-adsorbed secondary antibody that has been purified to reduce cross-reactivity.[1] |
| Primary Antibody Cross-Reactivity | Optimize primary antibody concentration and incubation conditions. | Protocol: 1. Decrease the concentration of the primary antibody.[2]2. Increase the stringency of the washes by increasing the salt or detergent concentration in the wash buffer.[12]3. Incubate the primary antibody at 4°C overnight, which can sometimes reduce non-specific binding compared to shorter incubations at room temperature.[19][20] |
| Sample Degradation or Overloading | Prepare fresh samples and optimize protein loading amount. | Protocol: 1. Always add protease inhibitors to your lysis buffer to prevent protein degradation.[1]2. Ensure you are not overloading the gel with too much protein; 20-30 µg of total protein per lane is a good starting point for most targets.[18]3. If you suspect protein degradation, it may appear as a smear or multiple bands below the expected molecular weight of your target protein.[3] |
By systematically working through these troubleshooting steps, you can identify and resolve the cause of high background in your Western blot experiments, leading to clearer, more reliable data for your research on compounds like this compound.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. arp1.com [arp1.com]
- 3. clyte.tech [clyte.tech]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad.com [bio-rad.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Western blot blocking: Best practices | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Carpachromene Western Blot Analysis
Welcome to the technical support center for experiments involving Carpachromene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during Western blot analysis with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound has been shown to ameliorate insulin resistance by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[1][2][3][4][5] It stimulates the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which in turn activates the PI3K/Akt pathway. This activation leads to the inhibition of GSK3 and FoxO1 proteins, ultimately regulating glucose metabolism.[1][2]
Q2: I am seeing unexpected bands in my Western blot after treating cells with this compound. What are the possible causes?
Unexpected bands in a Western blot can arise from various factors not necessarily specific to this compound itself, but rather related to the experimental conditions and the intricacies of the Western blot technique. Common causes include:
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Non-specific antibody binding: The primary or secondary antibody may be binding to proteins other than the target protein.[6][7][8]
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Protein modifications: Post-translational modifications such as phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of the target protein, leading to bands at unexpected sizes.[8][9]
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Protein degradation: Proteases in the sample can degrade the target protein, resulting in lower molecular weight bands.[10][11]
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Protein multimers: Incomplete denaturation of samples can lead to the formation of dimers or multimers, appearing as higher molecular weight bands.[10][11][12]
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High protein load: Loading too much protein can cause "ghost bands" or non-specific antibody binding.[9][10]
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Cross-reactivity: The antibody may be recognizing a similar epitope on another protein.[8][12]
Q3: Could this compound itself be causing the unexpected bands?
While there is no direct evidence in the provided search results to suggest that this compound directly causes unexpected bands through off-target binding in a Western blot, it is a small molecule that modulates a signaling pathway. Its effects on the cell could indirectly lead to changes in protein expression or post-translational modifications of proteins other than the primary targets, which could be detected by the antibodies used. However, it is more probable that the unexpected bands are due to the common technical issues associated with Western blotting.
Troubleshooting Guide: Unexpected Bands in Western Blot with this compound
This guide provides a systematic approach to troubleshooting unexpected bands observed in Western blots of samples treated with this compound.
Problem: Bands at a Higher Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Protein Multimerization (Dimers, Trimers) | Ensure complete reduction and denaturation of samples by adding fresh DTT or β-mercaptoethanol to the loading buffer and boiling for an adequate time.[11][12] |
| Post-Translational Modifications (e.g., Glycosylation, Ubiquitination) | Consult literature for known modifications of your target protein.[9] Consider treating samples with enzymes that remove these modifications (e.g., PNGase F for N-linked glycans). |
| Protein-Protein Interactions | Ensure the lysis buffer contains sufficient detergents (e.g., SDS, Triton X-100) to disrupt protein complexes. |
| Non-Specific Antibody Binding | Decrease the concentration of the primary antibody.[6][13] Optimize the blocking step by trying different blocking agents (e.g., non-fat milk, BSA) or increasing the blocking time.[9][13] |
Problem: Bands at a Lower Molecular Weight than Expected
| Possible Cause | Recommended Solution |
| Protein Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer.[10][11] Prepare fresh lysates and keep samples on ice.[11] |
| Splice Variants | Check protein databases (e.g., UniProt) to see if your target protein has known splice variants. |
| Cleaved/Activated Protein Forms | Review the literature to see if your target protein is known to be cleaved upon activation of the signaling pathway modulated by this compound.[11][12] |
| Non-Specific Antibody Binding | Increase the stringency of the washing steps by increasing the number of washes or the duration of each wash.[10][13] Consider using an affinity-purified primary antibody.[14] |
Problem: Multiple Bands at Various Molecular Weights
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding while maintaining a strong signal for the target protein.[6][8][13] |
| Inadequate Blocking | Ensure the blocking buffer is fresh and completely covers the membrane during incubation.[6][13] Experiment with different blocking buffers (e.g., 5% non-fat milk, 5% BSA).[9] |
| Insufficient Washing | Increase the volume and number of washes after primary and secondary antibody incubations.[10][13] Adding a detergent like Tween-20 to the wash buffer is recommended.[10] |
| Contamination | Use fresh buffers and ensure cleanliness of all equipment. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[13] |
Experimental Protocols
Western Blot Protocol for Analyzing this compound-Treated Cells
This protocol is adapted from a study investigating the effects of this compound on the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1]
-
Cell Lysis:
-
Treat HepG2/IRM cells with the desired concentration of this compound (e.g., 20 µg/mL) for 24 hours.[1]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer (50 mM Tris–Cl, pH 7.5; 0.1% SDS; 150 mM NaCl; 0.5% Sodium deoxycholate; 1 mM PMSF; and 1% Nonidet P-40) supplemented with a complete protease inhibitor cocktail.[1]
-
Determine the protein concentration using the Bradford method.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-IR, IR, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize protein levels.[3]
-
Visualizations
Caption: Signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for unexpected Western blot bands.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. sinobiological.com [sinobiological.com]
- 8. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. arp1.com [arp1.com]
- 11. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biossusa.com [biossusa.com]
- 14. researchgate.net [researchgate.net]
Carpachromene Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of carpachromene in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound in cellular models?
A1: The primary characterized on-target effect of this compound is the modulation of the insulin signaling pathway in insulin-resistant HepG2 cells. It has been shown to ameliorate insulin resistance by increasing the phosphorylation of key proteins in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1][2][3][4] This leads to increased glucose consumption and glycogen synthesis in these cells.[3][4]
Q2: What are the known off-target enzyme inhibitory activities of this compound?
A2: this compound has been demonstrated to inhibit several enzymes outside of its primary characterized signaling pathway. These include urease, tyrosinase, and phosphodiesterase.[2][5]
Q3: What are the observed cytotoxic effects of this compound?
A3: this compound has exhibited cytotoxic activity against several human cancer cell lines, including liver (HepG2, PLC/PRF/5), Burkitt's lymphoma (Raji), and ovarian cancer (SW 626) cell lines.[1][6] It has also been shown to induce apoptosis in ovarian cancer cells.[1][6]
Q4: Has this compound been screened against a broad kinase panel?
A4: Based on currently available literature, there is no public data on the screening of this compound against a broad panel of kinases. Therefore, its selectivity profile across the human kinome is not fully characterized.
Q5: Are there any known cellular activities that this compound does not possess?
A5: Yes, studies have investigated other potential activities of this compound with negative results. It has been reported to have no antimycobacterial activity against Mycobacterium tuberculosis H37RV in vitro.[1]
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability in non-cancerous cell lines.
-
Possible Cause: Although often studied in the context of metabolic diseases, this compound has known cytotoxic effects, particularly at higher concentrations.[1] The tolerability of this compound can be cell-line dependent.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Review literature for your cell line: Check if any studies have reported the effects of this compound or similar flavonoids on your specific cellular model.
-
Use lower concentrations: Based on the dose-response data, select a concentration for your experiments that is well below the cytotoxic threshold. For HepG2 cells, concentrations at or below 20 µg/mL have been shown to maintain over 90% cell viability.[7]
-
Issue 2: Inconsistent results in enzyme inhibition assays.
-
Possible Cause: Inconsistencies in enzyme inhibition data can arise from variations in assay conditions, enzyme activity, or substrate concentration.
-
Troubleshooting Steps:
-
Validate enzyme activity: Ensure the specific activity of your enzyme batch is consistent.
-
Optimize substrate concentration: The concentration of the substrate relative to its Km value can significantly impact the apparent inhibitor potency. Ensure your substrate concentration is appropriate for the type of inhibition you are measuring.
-
Include a positive control: Always include a known inhibitor for the enzyme you are studying (e.g., kojic acid for tyrosinase, thiourea for urease) to validate the assay performance.[2]
-
Check for compound interference: this compound, as a flavonoid, may have inherent properties (e.g., fluorescence, aggregation) that can interfere with certain assay formats. Run appropriate controls, such as the compound in the absence of the enzyme, to check for assay artifacts.
-
Quantitative Data Summary
Table 1: Off-Target Enzyme Inhibition by this compound
| Enzyme | Assay Type | Test System | Inhibition | IC50 | Reference |
| Urease | Spectrophotometric | Jack Bean Urease | 92.87% | 27.09 µM | [2] |
| Tyrosinase | Spectrophotometric | Mushroom Tyrosinase | 84.80% | Not Reported | [2] |
| Phosphodiesterase | Spectrophotometric | Not Specified | 89.54% | Not Reported | [2] |
Table 2: Cytotoxicity of this compound in a Human Insulin-Resistant Hepatocellular Carcinoma Cell Line (HepG2/IRM)
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
Data from Alaaeldin et al. (2021)[1]
Experimental Protocols
1. Urease Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the inhibition of urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is determined spectrophotometrically.
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.0), urea solution, and various concentrations of this compound.
-
Initiate the reaction by adding a solution of Jack Bean Urease.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the ammonia concentration using a colorimetric method, such as the Berthelot reaction, by measuring the absorbance at a specific wavelength (e.g., 625 nm).
-
Thiourea is typically used as a positive control inhibitor.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value.[2][8]
-
2. Tyrosinase Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the inhibition of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.
-
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding L-DOPA as the substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475-492 nm over time.[9][10]
-
Kojic acid is commonly used as a positive control inhibitor.[2]
-
Calculate the percentage of inhibition and, if applicable, the IC50 value.
-
3. Cell Viability Assay (MTT)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).[7]
-
Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage relative to an untreated control.
-
Visualizations
Caption: On-target effect of this compound on the insulin signaling pathway.
Caption: General workflow for assessing this compound's cellular effects.
Caption: Relationship between on-target and off-target effects of this compound.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway [mdpi.com]
- 2. Enzyme Inhibitory Activities of Extracts and this compound from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.in [ijsr.in]
- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Small Molecule Autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the autofluorescence of small molecules, exemplified here as "Carpachromene."
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiments?
A: Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which is not due to the application of a specific fluorescent label.[1][2][3][4][5] This intrinsic fluorescence can be a significant issue in fluorescence-based assays as it can mask the signal from the fluorophore of interest, leading to a low signal-to-noise ratio and making it difficult to distinguish the true signal from background noise.[1][2][6][7]
Q2: How do I know if the background signal in my images is from this compound autofluorescence or another source?
A: To determine the source of the background signal, it is crucial to include proper controls in your experiment. An essential first step is to image an unstained sample of your cells or tissue under the same conditions as your experimental samples.[1][8] If you observe fluorescence in the unstained sample, it is likely due to endogenous autofluorescence from the biological material itself. To specifically assess the contribution of this compound, you should compare an unstained sample to a sample treated only with this compound (without any other fluorescent labels). Any additional fluorescence observed in the this compound-treated sample can be attributed to the compound's autofluorescence.
Q3: What are the common endogenous sources of autofluorescence in biological samples?
A: Autofluorescence in biological samples can originate from various endogenous molecules.[1][3][9] Common sources include:
-
Structural proteins: Collagen and elastin are major contributors, particularly in connective tissues.[3][9]
-
Metabolic cofactors: NADH and flavins, found in mitochondria, are highly fluorescent.[1][3][9]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, particularly in the brain and retina, and fluoresce broadly.[9][10][11]
-
Red blood cells: The heme group in hemoglobin is a source of broad-spectrum autofluorescence.[1][6][12]
Q4: Can my experimental procedure introduce or worsen autofluorescence?
A: Yes, several common laboratory procedures can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde are known to react with amines in tissues to form fluorescent products.[2][6][12] The duration of fixation can also impact the intensity of this induced fluorescence.[6][12] Additionally, some components of cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[1][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dealing with autofluorescence from a small molecule like this compound.
Issue 1: High background fluorescence is obscuring the signal from my specific fluorescent probe.
| Possible Cause | Suggested Solution |
| Inherent autofluorescence of this compound. | 1. Spectral Unmixing: If your imaging system has spectral detection capabilities, you can acquire the emission spectrum of this compound alone and use spectral unmixing algorithms to computationally subtract its contribution from your experimental images.[13][14][15] 2. Choose a Brighter Fluorophore: Select a fluorescent probe with a high quantum yield and extinction coefficient to increase the signal-to-noise ratio, making the specific signal more distinguishable from the background.[1][5] |
| Spectral overlap between this compound and your fluorophore. | 1. Select Spectrally Distinct Fluorophores: Choose a fluorophore with excitation and emission spectra that are well-separated from those of this compound. If this compound fluoresces in the green region, consider using a red or far-red fluorophore.[1][2][12][16] 2. Use Narrowband Filters: Employing narrow band-pass filters on your microscope can help to isolate the emission of your specific fluorophore and reject the autofluorescence from this compound.[16] |
| High levels of endogenous autofluorescence in the sample. | 1. Chemical Quenching: Treat your samples with a chemical quenching agent. Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[10][12][17][18] Commercial reagents like TrueVIEW™ are designed to reduce autofluorescence from other sources like collagen and red blood cells.[12][19][20][21][22] 2. Photobleaching: Before staining, expose your sample to a high-intensity light source to photobleach the endogenous fluorophores.[16][23][24][25][26][27] |
Issue 2: My attempts to reduce autofluorescence are affecting the integrity of my sample or my specific signal.
| Possible Cause | Suggested Solution |
| Harsh chemical quenching treatment. | 1. Optimize Quenching Protocol: Reduce the concentration of the quenching agent or the incubation time to find a balance between autofluorescence reduction and signal preservation. 2. Try an Alternative Quencher: Different quenching agents have different mechanisms and may be more or less suitable for your sample type and fluorophore. Refer to the quantitative data table below for a comparison of quenching efficiencies. |
| Photobleaching is damaging the sample. | 1. Optimize Photobleaching Conditions: Reduce the intensity of the light source or the duration of exposure. 2. Use a Targeted Approach: If the autofluorescence is localized to a specific region, you can use a targeted laser to bleach only that area, minimizing damage to the rest of the sample. |
Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence reduction methods. The efficiency can vary depending on the sample type, fixation method, and the source of autofluorescence.
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B | Lipofuscin | 65-95%[17][18] | Can introduce its own background in the red and far-red channels.[10][11] |
| TrueVIEW™ | Non-lipofuscin (e.g., collagen, elastin, red blood cells) | Effective in problematic tissues like kidney and spleen.[20][21][22] | A commercial kit with an easy-to-use protocol.[20][21] |
| TrueBlack™ | Primarily Lipofuscin | 89-93%[7][28] | Less effective on other sources of autofluorescence.[11] |
| MaxBlock™ | General Autofluorescence | 90-95%[7][28] | Effective on a variety of tissue types.[28] |
| Photochemical Bleaching (H₂O₂ + Light) | General Autofluorescence | ~80% average decrease[26][27] | Can be time-consuming but has minimal effect on subsequent fluorescent probe signals.[24] |
| Sodium Borohydride | Aldehyde-induced | Variable results[12] | Can have mixed and sometimes damaging effects on tissue.[6][12] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is suitable for fixed cells or tissue sections.
-
Sample Preparation: Deparaffinize and rehydrate tissue sections or fix and permeabilize cells as per your standard protocol.
-
Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.
-
Incubation: After your final washing step following secondary antibody incubation, incubate the samples with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[19]
-
Washing: Gently wash the samples three times with 70% ethanol for 5 minutes each to remove excess Sudan Black B.
-
Final Washes and Mounting: Wash the samples twice with PBS and mount with an aqueous mounting medium.
Protocol 2: Photobleaching for General Autofluorescence Reduction
This protocol should be performed before immunofluorescence staining.
-
Sample Preparation: Prepare your slides with fixed and permeabilized cells or tissue sections.
-
Photobleaching Setup: Place the slides on the stage of a fluorescence microscope or in a dedicated photobleaching device equipped with a broad-spectrum, high-intensity light source (e.g., a metal halide or LED lamp).[23][24]
-
Exposure: Expose the samples to the light for 1-3 hours. The optimal time will depend on the intensity of the light source and the level of autofluorescence in your samples and should be determined empirically.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 3: Spectral Unmixing Workflow
This protocol requires a confocal microscope with a spectral detector and appropriate analysis software.
-
Acquire Reference Spectra:
-
Prepare a slide with your unstained sample to acquire the autofluorescence spectrum.
-
Prepare a slide with a sample treated only with this compound to acquire its specific emission spectrum.
-
Prepare a slide for each fluorophore in your experiment to acquire their individual emission spectra.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the spectral detector, collecting the entire emission spectrum at each pixel.
-
Linear Unmixing: In the analysis software, use the previously acquired reference spectra to perform linear unmixing.[29] The software will calculate the contribution of each known spectrum (autofluorescence, this compound, and your fluorophores) to the total signal at each pixel, effectively separating the different signals into individual channels.[29]
Visualizations
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. lunaphore.com [lunaphore.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. biotium.com [biotium.com]
- 11. zellbio.eu [zellbio.eu]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures [spiedigitallibrary.org]
- 14. bio-rad.com [bio-rad.com]
- 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 17. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Autofluorescence Quenching | Visikol [visikol.com]
- 20. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 21. Vector Laboratories / Blocking Reagents - 2BScientific [2bscientific.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Carpachromene Stability in Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of carpachromene in long-term cell culture experiments. The following sections offer frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and data on this compound's activity to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
A1: Based on studies in HepG2 cells, a concentration range of 5 to 20 µg/mL is recommended for observing biological effects without significant cytotoxicity.[1] Cell viability remains above 90% at these concentrations for up to 48 hours of treatment.[1][2]
Q2: How long can I expect this compound to be stable in my cell culture medium?
A2: The specific long-term stability of this compound in cell culture medium has not been extensively studied beyond 48 hours. However, this compound is a flavonoid, and the stability of this class of compounds in culture media can be variable. Flavonoid stability is influenced by factors such as their chemical structure, the pH of the medium, exposure to light, and temperature.[3][4][5] It is advisable to prepare fresh this compound-containing media for long-term experiments and minimize exposure to light.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: While the specific solvent for this compound stock preparation is not detailed in the provided literature, flavonoids are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies. It is crucial to use a high-purity, anhydrous grade of DMSO and to prepare a concentrated stock solution that can be diluted to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: In insulin-resistant HepG2 cells, this compound has been shown to modulate the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, which is central to glucose metabolism and insulin signaling.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or loss of this compound activity in experiments longer than 48 hours. | Degradation of this compound: Flavonoids can be unstable in cell culture media over time due to oxidation and other chemical reactions.[4][5][6] | - Prepare fresh this compound-containing media every 24-48 hours. - Minimize exposure of media containing this compound to light by using amber-colored tubes and keeping plates in the dark as much as possible. - Consider conducting a stability study of this compound in your specific cell culture medium under your experimental conditions. |
| High variability in experimental results between batches. | Inconsistent stock solution preparation or storage: Improperly stored stock solutions can lead to degradation of the compound. | - Prepare a large batch of this compound stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure the stock solution is fully dissolved before each use. |
| Unexpected cytotoxicity at recommended concentrations. | Cell line sensitivity: Different cell lines may have varying sensitivities to this compound. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used for the stock solution can be toxic to cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). |
| Precipitation of this compound in the culture medium. | Poor solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. | - Ensure the stock solution is adequately diluted and mixed into the pre-warmed culture medium. - Visually inspect the medium for any signs of precipitation after adding this compound. - If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution, if compatible with your experimental setup. |
Quantitative Data Summary
The following tables summarize the quantitative data from a study on insulin-resistant HepG2 cells treated with this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µg/mL) | Cell Viability (%) after 48h |
| 6.3 | 95.46 ± 2.57 |
| 10 | 94.18 ± 1.91 |
| 20 | 92.19 ± 1.82 |
| 25 | 85.43 ± 4.01 |
| 100 | 65.58 ± 2.67 |
| Data from a study on HepG2/IRM cells.[1] |
Table 2: Effect of this compound on Glucose Concentration in Media over Time
| Concentration (µg/mL) | 12h (mmol/L) | 24h (mmol/L) | 36h (mmol/L) | 48h (mmol/L) |
| 5 | 6.4 ± 0.53 | 3.45 ± 0.32 | 2.66 ± 0.21 | 2.04 ± 0.18 |
| 10 | 5.94 ± 0.42 | 3.01 ± 0.43 | 2.12 ± 0.25 | 1.58 ± 0.14 |
| Data from a study on HepG2/IRM cells.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the this compound powder in a minimal amount of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Media Preparation: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Mix thoroughly by inverting the tube several times.
-
Treatment: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2). For long-term experiments (beyond 48 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours.
Visualizations
Signaling Pathway of this compound in Insulin-Resistant HepG2 Cells
Caption: this compound signaling pathway in insulin-resistant cells.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating this compound stability under different conditions.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Carpachromene In Vivo Research Technical Support Center
Disclaimer: Currently, there are no published animal studies specifically investigating Carpachromene. This technical support center provides guidance based on existing in vitro data to assist researchers in planning and executing initial animal experiments. The information provided should be used in conjunction with established best practices for preclinical animal research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound based on current research?
A1: Based on in vitro studies using a HepG2 insulin-resistant cell model, this compound has been shown to ameliorate insulin resistance.[1][2] It enhances glucose consumption and uptake and increases glycogen content.[2] The underlying mechanism involves the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[2][3] this compound stimulates the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which in turn activates the PI3K/Akt pathway.[3] This activation leads to increased glucose uptake and glycolysis, as well as the promotion of glycogenesis through the inhibition of GSK3.[3]
Q2: Are there any available data on the cytotoxicity of this compound to inform starting dose selection in animal studies?
A2: Yes, in vitro cytotoxicity data is available from studies on HepG2/IRM (insulin-resistant model) cells.[3] In these studies, cell viability remained above 90% at concentrations of 6.3, 10, and 20 µg/mL.[2] However, at concentrations of 25 µg/mL and 100 µg/mL, cell viability was reduced to 85.43% and 65.58%, respectively.[3] While these in vitro results can provide a preliminary indication of a therapeutic window, they do not directly translate to in vivo toxicity. It is crucial to conduct dose-range-finding studies in the selected animal model.
Q3: What are the known physicochemical properties of this compound that could impact its formulation for animal studies?
A3: this compound has a molecular weight of 336.3 g/mol and a molecular formula of C20H16O5.[4] It is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][6] Its solubility in aqueous solutions suitable for parenteral administration has not been documented. Therefore, formulation development will be a critical step for in vivo studies. A solubility assessment in various pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, oil-based vehicles) is highly recommended.
Q4: What potential off-target effects should be monitored in initial animal studies?
A4: While the primary target appears to be the insulin signaling pathway, the broader effects of this compound in vivo are unknown. Given its flavonoid structure, it may possess antioxidant or anti-inflammatory properties. One study noted that this compound can block the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, suggesting potential anti-inflammatory effects.[5] Additionally, GHS classification indicates that this compound is very toxic to aquatic life, although the implications for mammalian systems are not defined.[4] In initial animal studies, it would be prudent to monitor a complete blood count (CBC), serum chemistry panel (including liver and kidney function markers), and histopathology of major organs to identify any unforeseen toxicities.
Troubleshooting Guides: Anticipated Challenges in First-in-Vivo Studies
This section addresses potential challenges researchers may face when transitioning from in vitro to in vivo studies with this compound and suggests mitigation strategies.
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Bioavailability | - Low aqueous solubility. - First-pass metabolism. | - Conduct formulation optimization studies to enhance solubility (e.g., using co-solvents, surfactants, or complexing agents like cyclodextrins). - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) for initial efficacy studies to bypass first-pass metabolism. - Perform pharmacokinetic (PK) studies to determine the concentration-time profile of this compound in plasma. |
| Lack of Efficacy in Animal Models | - Insufficient dose/exposure at the target tissue. - Rapid metabolism and clearance. - Species-specific differences in the target pathway. | - Use the results from PK studies to establish a dosing regimen that achieves plasma concentrations comparable to the effective concentrations observed in vitro. - Measure target engagement in the tissue of interest (e.g., phosphorylation of Akt in liver or muscle tissue). - Consider using a different animal model that may be more responsive. |
| Unexpected Toxicity | - Off-target effects. - Metabolite-induced toxicity. - Formulation vehicle toxicity. | - Conduct a thorough dose-range-finding study in a small cohort of animals to identify the maximum tolerated dose (MTD). - Include a vehicle-only control group in all experiments. - Perform comprehensive toxicological assessments, including clinical observations, body weight monitoring, hematology, clinical chemistry, and histopathology. |
| Variability in Experimental Results | - Inconsistent formulation. - Animal-to-animal variation. - Improper handling or administration of the compound. | - Ensure the formulation is homogenous and stable. - Use a sufficient number of animals per group to achieve statistical power. - Standardize all experimental procedures, including animal handling, dosing, and sample collection. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro study of this compound in an insulin-resistant HepG2 cell model.
Table 1: Effect of this compound on Cell Viability of HepG2/IRM Cells
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 6.3 | 95.46 | ± 2.57 |
| 10 | 94.18 | ± 1.91 |
| 20 | 92.19 | ± 1.82 |
| 25 | 85.43 | ± 4.01 |
| 100 | 65.58 | ± 2.67 |
Data from Alaaeldin et al., 2021.[3]
Table 2: Effect of this compound on Glucose Concentration in Media of HepG2/IRM Cells
| Concentration (µg/mL) | Time (hours) | Mean Glucose (mmol/L) | Standard Deviation |
| 5 | 12 | 6.4 | ± 0.53 |
| 5 | 24 | 3.45 | ± 0.32 |
| 5 | 36 | 2.66 | ± 0.21 |
| 5 | 48 | 2.04 | ± 0.18 |
| 10 | 12 | 5.94 | ± 0.42 |
| 10 | 24 | 3.01 | ± 0.43 |
| 10 | 36 | 2.12 | ± 0.25 |
| 10 | 48 | 1.58 | ± 0.14 |
| 20 | 12 | 4.47 | ± 0.41 |
| 20 | 24 | 2.84 | ± 0.33 |
| 20 | 36 | 1.64 | ± 0.21 |
| 20 | 48 | 1.07 | ± 0.18 |
Data from Alaaeldin et al., 2021.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Induction of Insulin Resistance: Induce insulin resistance by treating the cells with a high concentration of insulin for a specified period (e.g., 24 hours).
-
Compound Treatment: Treat the insulin-resistant HepG2/IRM cells with varying concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Glucose Consumption Assay
-
Cell Seeding and Insulin Resistance Induction: Follow steps 1 and 2 from the Cell Viability Assay protocol in a 24-well plate.
-
Compound Treatment: Treat the HepG2/IRM cells with different concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for various time intervals (e.g., 12, 24, 36, and 48 hours).
-
Sample Collection: Collect the cell culture media at each time point.
-
Glucose Measurement: Measure the glucose concentration in the collected media using a commercial glucose oxidase assay kit.
-
Data Analysis: Compare the glucose concentrations in the treated wells to the untreated control wells to determine the rate of glucose consumption.
Visualizations
Caption: Signaling pathway of this compound in insulin-resistant cells.
Caption: Proposed experimental workflow for initial in vivo studies.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway [mdpi.com]
- 4. This compound | C20H16O5 | CID 10449654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:57498-96-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:57498-96-1 | Manufacturer ChemFaces [chemfaces.com]
Validation & Comparative
Carpachromene: A Promising Candidate for Antidiabetic Therapy
A comparative analysis of the antidiabetic effects of carpachromene reveals its potential as a novel therapeutic agent for insulin resistance and type 2 diabetes. Emerging research demonstrates that this compound, a natural flavonoid, effectively enhances insulin sensitivity and glucose metabolism through a multi-targeted mechanism. This guide provides a comprehensive comparison of this compound with metformin, a widely prescribed antidiabetic drug, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy: this compound vs. Metformin
In vitro studies on a HepG2 insulin-resistant cell model (HepG2/IRM) have highlighted this compound's potent antidiabetic properties.[1][2][3][4][5] The compound has been shown to significantly increase glucose consumption and glycogen content in these cells, indicating its ability to improve glucose uptake and storage.[1][2][3][4][5]
| Parameter | This compound | Metformin | Reference |
| Cell Viability (HepG2/IRM) | >90% at 6.3, 10, and 20 µg/mL | >90% at tested concentrations | [1][2][3][4][5] |
| Glucose Consumption | Increased in a concentration- and time-dependent manner | Known to increase glucose uptake | [1][2][3][4][5] |
| Glycogen Content | Significantly increased | Known to increase glycogen storage | [1][2][3][4][5] |
| α-Glucosidase Inhibition | Yes | No | [2][3][4][5] |
Mechanism of Action: A Deeper Dive
This compound's antidiabetic effects are attributed to its modulation of the insulin signaling pathway.[1][2][6] Research has shown that this compound enhances the phosphorylation of key proteins in this pathway, leading to improved insulin sensitivity and glucose metabolism.[1][2][3][4][5][6]
Insulin Signaling Pathway Modulation
This compound has been demonstrated to significantly increase the phosphorylation of the following proteins in insulin-resistant HepG2 cells:
This enhanced signaling cascade ultimately leads to increased glucose uptake and utilization by the cells.
Caption: this compound enhances insulin signaling.
Enzymatic Activity Regulation
Furthermore, this compound has been found to modulate the activity of key enzymes involved in glucose metabolism:
-
Hexokinase (HK): Activity is significantly increased, promoting glycolysis.[1][2][3][4][5][6]
-
Phosphoenolpyruvate Carboxykinase (PEPCK): Activity is significantly decreased, inhibiting gluconeogenesis.[1][2][3][4][5][6]
This dual effect on enzymatic activity further contributes to the reduction of hepatic glucose output and improved glycemic control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's antidiabetic effects.
HepG2 Insulin Resistant Cell Model (HepG2/IRM) Establishment
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Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance: To induce insulin resistance, cells are cultured in a high-glucose medium containing 1 µM insulin for 24 hours.
-
Confirmation of Insulin Resistance: Insulin resistance is confirmed by measuring glucose consumption in the presence of varying concentrations of insulin. A reduced response to insulin compared to control cells indicates the successful establishment of the insulin-resistant model.
Caption: Workflow for inducing insulin resistance in HepG2 cells.
Glucose Consumption Assay
-
Cell Seeding: HepG2/IRM cells are seeded in 24-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or metformin for 24 or 48 hours.
-
Sample Collection: The culture medium is collected at the end of the treatment period.
-
Glucose Measurement: The glucose concentration in the medium is determined using a glucose oxidase assay kit.
-
Calculation: Glucose consumption is calculated by subtracting the final glucose concentration from the initial glucose concentration.
Western Blot Analysis
-
Cell Lysis: Treated HepG2/IRM cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-IR, IR, p-Akt, Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Carpachromene and Metformin: A Comparative Analysis in Insulin Resistance Models
A detailed examination of the experimental evidence comparing the natural compound carpachromene and the first-line diabetes drug metformin in ameliorating insulin resistance.
For researchers and professionals in the field of metabolic diseases, the quest for novel therapeutic agents to combat insulin resistance is a paramount objective. While metformin has long been the cornerstone of type 2 diabetes management, emerging natural compounds are being investigated for their potential efficacy. This guide provides a comprehensive comparison of this compound, a natural α-glucosidase inhibitor, and metformin, based on available data from in vitro insulin resistance models.
Performance in a Head-to-Head In Vitro Model
A key study directly compared the effects of this compound and metformin in an established insulin-resistant human liver cancer cell line (HepG2/IRM).[1][2][3][4][5] The findings reveal that this compound demonstrates significant activity in improving glucose metabolism and insulin signaling, comparable in some aspects to metformin.
Impact on Glucose Metabolism
Both this compound and metformin were shown to effectively reduce glucose concentration in the cell culture medium in a concentration- and time-dependent manner.[1][2][3][5] Furthermore, both compounds significantly increased the intracellular glycogen content, indicating an enhancement of glucose storage.[2][5]
Table 1: Effect of this compound and Metformin on Glucose Concentration in HepG2/IRM Cells
| Treatment (20 µg/mL) | 12 hours | 24 hours | 36 hours | 48 hours |
| Control (Untreated) | 100% | 100% | 100% | 100% |
| This compound | Reduced | Reduced | Reduced | Reduced |
| Metformin | Reduced | Reduced | Reduced | Reduced |
| Note: The source indicates a significant, time-dependent reduction for both compounds without specifying the exact percentage reduction at each time point in the abstract. |
Table 2: Effect of this compound and Metformin on Glycogen Content in HepG2/IRM Cells
| Treatment (20 µg/mL) | Glycogen Content (% of Control) |
| Control (Untreated) | 100% |
| This compound | 157.43% ± 10.03 |
| Metformin | Significantly Increased (exact value not specified in the abstract) |
| Data from a study on HepG2/IRM cells.[2] |
Cell Viability
At concentrations effective for improving insulin sensitivity (6.3, 10, and 20 µg/mL), this compound maintained over 90% cell viability in the HepG2/IRM model, indicating a favorable safety profile at these therapeutic doses.[1][2][3][5]
Table 3: Cell Viability of HepG2/IRM Cells after Treatment with this compound
| Concentration (µg/mL) | Cell Viability (%) |
| 6.3 | 95.46% ± 2.57 |
| 10 | 94.18% ± 1.91 |
| 20 | 92.19% ± 1.82 |
| 25 | 85.43% ± 4.01 |
| 100 | 65.58% ± 2.67 |
| Data from a 48-hour treatment period.[2] |
Mechanisms of Action: A Tale of Two Pathways
While both this compound and metformin lead to improved insulin sensitivity, their underlying molecular mechanisms show distinct characteristics.
This compound: Targeting the Core Insulin Signaling Cascade
Experimental evidence strongly suggests that this compound directly enhances the canonical insulin signaling pathway.[1][2][3] Treatment of insulin-resistant HepG2 cells with this compound led to a significant increase in the phosphorylation and activation of key proteins in this cascade, including the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1).[1][2][3][5] This upstream activation consequently stimulates the PI3K/Akt pathway, a central regulator of glucose metabolism.[1][2][3] The activation of Akt further leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 (GSK3) and Forkhead Box Protein O1 (FoxO1), resulting in increased glycogen synthesis and decreased gluconeogenesis, respectively.[1][2][6]
Caption: this compound Signaling Pathway in Insulin Resistance.
Metformin: A Multi-pronged Approach
Metformin's mechanism of action is more complex and multifaceted.[7] While it has been shown to enhance insulin signaling by increasing the tyrosine phosphorylation of the insulin receptor and IRS-1, its primary effects are considered to be independent of the initial steps of the insulin signaling cascade.[8][9] A key mechanism is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[7][8][10] Metformin inhibits the mitochondrial respiratory chain, leading to an increase in the AMP/ATP ratio, which in turn activates AMPK.[7][11] Activated AMPK then phosphorylates various downstream targets to increase glucose uptake and decrease hepatic glucose production.[10] Metformin also has significant effects on the gut, increasing glucose utilization and the secretion of glucagon-like peptide-1 (GLP-1).[7]
Caption: Metformin's Primary Signaling Pathway in Insulin Resistance.
Experimental Protocols
The following provides a summary of the methodology used in the key comparative study.
Establishment of the Insulin-Resistant HepG2 Cell Model (HepG2/IRM)
-
Cell Line: Human hepatoma HepG2 cells.
-
Induction of Insulin Resistance: Cells were cultured in a high-glucose medium and treated with a high concentration of insulin.[1][12] The establishment of the insulin-resistant state was confirmed by measuring glucose consumption.[5][13]
Treatment Protocol
-
Compounds: this compound and Metformin.
-
Concentrations: Various concentrations were tested, with 6.3, 10, and 20 µg/mL being key therapeutic doses.[1][2][3][5]
-
Duration: Treatments were carried out for different time points, including 12, 24, 36, and 48 hours, to assess time-dependent effects.[5]
Key Experimental Assays
-
Cell Viability: Assessed using standard cell viability assays.[1][2][3]
-
Glucose Concentration: Measured in the cell culture medium to determine glucose uptake by the cells.[1][2][3]
-
Glycogen Content: Intracellular glycogen levels were quantified to assess glucose storage.[1][2][3]
-
Western Blot Analysis: Used to determine the expression and phosphorylation status of key proteins in the insulin signaling pathway (IR, IRS1, IRS2, PI3K, Akt, GSK3, and FoxO1).[1][2][3][5]
-
Enzyme Activity Assays: The activities of phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) were measured to evaluate gluconeogenesis and glycolysis, respectively.[1][2][3][5]
Caption: Experimental Workflow for In Vitro Comparison.
Conclusion
The available in vitro data suggests that this compound is a promising natural compound for ameliorating insulin resistance. It demonstrates comparable efficacy to metformin in improving glucose uptake and glycogen storage in a hepatic cell model. Mechanistically, this compound appears to directly target and enhance the canonical insulin signaling pathway, offering a more direct route to overcoming insulin resistance at the cellular level compared to the broader, multi-pronged approach of metformin.
Further in vivo studies are warranted to validate these findings and to fully elucidate the therapeutic potential of this compound in the context of insulin resistance and type 2 diabetes. However, this initial evidence provides a strong rationale for its continued investigation as a potential alternative or adjunct therapy.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Carpachromene Versus Synthetic Antidiabetic Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidiabetic efficacy of carpachromene, a natural flavonoid, with established synthetic antidiabetic drugs, metformin and glimepiride. The comparison is based on available preclinical data, highlighting both in vitro and in vivo findings.
Executive Summary
This compound has demonstrated promising antidiabetic effects in in vitro studies by enhancing insulin signaling and glucose metabolism.[1][2][3][4] However, a significant gap exists in the current scientific literature regarding its in vivo efficacy. In contrast, metformin and glimepiride are well-established synthetic antidiabetic agents with extensive in vivo data supporting their glucose-lowering effects through distinct mechanisms of action. This guide synthesizes the available quantitative data, details the experimental methodologies used for evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound (in vitro) and metformin and glimepiride (in vivo). It is crucial to note that a direct comparison is challenging due to the different experimental systems (cell culture vs. animal models).
Table 1: In Vitro Efficacy of this compound in Insulin-Resistant HepG2 Cells
| Parameter | Concentration | Result | Reference |
| Glucose Concentration | 5 µg/mL | Significant decrease after 12, 24, 36, and 48 hours. | [3] |
| 10 µg/mL | Significant decrease after 12, 24, 36, and 48 hours. | [3] | |
| 20 µg/mL | Significant decrease after 12, 24, 36, and 48 hours. | [3] | |
| Glycogen Content | 20 µg/mL | Significant increase compared to untreated cells. | [1] |
Table 2: In Vivo Efficacy of Metformin in STZ-Induced Diabetic Rats
| Dose | Duration | Effect on Blood Glucose | Reference |
| 200 mg/kg/day | 7 days | Significant reduction in AUC during OGTT. | [5] |
| 500 mg/kg/day | 10 days | Significant decrease in plasma glucose. | [2] |
| 150 mg/kg | Single dose | Significantly reduced blood sugar in alloxan-induced diabetic models. | [6] |
Table 3: In Vivo Efficacy of Glimepiride in STZ-Induced Diabetic Rats
| Dose | Duration | Effect on Blood Glucose | Reference |
| 0.1 mg/kg/day | 2 weeks | Enhanced insulin action in peripheral tissues. | [7] |
| 1, 4, 8 mg | 14 weeks | Dose-dependent reduction in FPG, PPG, and HbA1c. | [4] |
| 1, 2, 4 mg | 15 days | Dose-dependent decrease in blood sugar levels. | [8] |
Table 4: Antidiabetic Efficacy of Ficus benghalensis Extracts (Source of this compound) in Animal Models
| Extract Type | Dose | Animal Model | Effect on Blood Glucose | Reference |
| Aqueous extract of aerial roots | 300 mg/kg | STZ-induced diabetic rats | 54.3% reduction in sub-diabetic and 51.7% in mild-diabetic rats during GTT. | [9] |
| Ethanolic extract of aerial parts | 200 mg/kg | Normal rats | 18.26% fall in BGL at 3 hours in OGTT. | [10] |
| 400 mg/kg | Normal rats | 24.79% fall in BGL at 3 hours in OGTT. | [10] | |
| Ethanolic extract of bark | 150 mg/kg | STZ-induced diabetic rats | 48.61% mean fall in blood glucose over 15 days. | [11] |
| 300 mg/kg | STZ-induced diabetic rats | 61.66% mean fall in blood glucose over 15 days. | [11] | |
| 500 mg/kg | STZ-induced diabetic rats | 68.24% mean fall in blood glucose over 15 days. | [11] |
Note: The efficacy of the extracts cannot be solely attributed to this compound as other phytochemicals are present.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Insulin Resistance Model and Efficacy Assessment of this compound
1. Cell Culture and Induction of Insulin Resistance:
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Induction of Insulin Resistance: HepG2 cells are treated with a high concentration of insulin to induce a state of insulin resistance, creating the HepG2/IRM (Insulin-Resistant Model) cells.[12]
2. Efficacy Assessment:
-
Glucose Consumption Assay: HepG2/IRM cells are treated with varying concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for different time intervals (e.g., 12, 24, 36, and 48 hours). The concentration of glucose in the culture medium is measured at each time point to determine the rate of glucose uptake by the cells.[3]
-
Glycogen Content Assay: After treatment with this compound, the intracellular glycogen content of the HepG2/IRM cells is quantified to assess the effect on glycogenesis.[1]
-
Western Blot Analysis: The expression and phosphorylation levels of key proteins in the insulin signaling pathway (e.g., IR, IRS1, PI3K, Akt, GSK3, and FoxO1) are determined by Western blotting to elucidate the mechanism of action.[1][2]
In Vivo Diabetes Model and Efficacy Assessment of Synthetic Drugs
1. Induction of Diabetes in Rodents (Streptozotocin Model):
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction Agent: Streptozotocin (STZ), a chemical toxic to pancreatic β-cells, is used to induce a state of hyperglycemia.
-
Protocol: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in a citrate buffer is administered to the rats.[13] Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.[5]
2. Oral Glucose Tolerance Test (OGTT):
-
Purpose: To assess the ability of an animal to clear a glucose load from the blood, providing a measure of glucose tolerance.
-
Protocol:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test substance (e.g., metformin, glimepiride) or vehicle is administered orally.
-
After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.[6]
-
The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[5]
-
Mandatory Visualization
Signaling Pathway of this compound in HepG2/IRM Cells
References
- 1. Antidiabetic and ameliorative potential of Ficus bengalensis bark extract in streptozotocin induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. jetir.org [jetir.org]
- 4. A dose-response study of glimepiride in patients with NIDDM who have previously received sulfonylurea agents. The Glimepiride Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of glimepiride on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicmed.org [academicmed.org]
- 9. Antidiabetic effect of Ficus bengalensis aerial roots in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmspr.in [ijmspr.in]
- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Cellular Impact of Carpachromene: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted activities of Carpachromene across various cell lines. This report provides a comparative analysis of its effects on insulin signaling and cancer cell viability, supported by experimental data and detailed protocols.
This compound, a naturally occurring flavonoid, has demonstrated significant biological activity in multiple cell lines, positioning it as a compound of interest for further investigation in metabolic disorders and oncology. This guide synthesizes the available data on its performance, offering a clear comparison of its effects in hepatic, liver cancer, lymphoma, and ovarian cancer cell lines.
Comparative Analysis of this compound Activity
The biological activity of this compound varies significantly depending on the cell line and the biological context. In insulin-resistant human hepatoma (HepG2/IRM) cells, it has been shown to ameliorate insulin resistance. Conversely, in several cancer cell lines, it exhibits cytotoxic and pro-apoptotic effects.[1][2]
Table 1: Summary of this compound Activity in Different Cell Lines
| Cell Line | Cell Type | Observed Effect | Quantitative Data | Reference |
| HepG2/IRM | Insulin-Resistant Human Hepatoma | Ameliorates insulin resistance, enhances glucose uptake and glycogen content. Modulates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway. | Effective concentrations: 5, 10, 20 µg/mL. Cell viability >90% at concentrations up to 20 µg/mL. | [2] |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | Cytotoxic | Specific IC50 value not publicly available. Cytotoxicity determined by XTT assay. | [2][3] |
| Raji | Human Burkitt's Lymphoma | Cytotoxic | Specific IC50 value not publicly available. Cytotoxicity determined by XTT assay. | [2][3] |
| SW 626 | Human Ovarian Cancer | Induces apoptosis | Specific quantitative data on apoptosis induction not publicly available. Modulates Smac protein expression. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Assessment of this compound Activity in Insulin-Resistant HepG2 (HepG2/IRM) Cells
This protocol outlines the methodology used to evaluate the effect of this compound on glucose metabolism and insulin signaling in an insulin-resistant cell model.[2]
1. Establishment of Insulin-Resistant HepG2 (HepG2/IRM) Cell Model:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Induce insulin resistance by treating the cells with a high concentration of insulin (e.g., 1 µM) for 24 hours.
2. Cell Viability Assay (XTT Assay):
- Seed HepG2/IRM cells in a 96-well plate.
- Treat the cells with varying concentrations of this compound (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 µg/mL) for 48 hours.
- Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well and incubate for 2-4 hours.
- Measure the absorbance at 450 nm using a microplate reader to determine the percentage of viable cells.
3. Glucose Consumption and Glycogen Content Assays:
- Treat HepG2/IRM cells with this compound (5, 10, and 20 µg/mL) for different time intervals (12, 24, 36, and 48 hours).
- Measure the glucose concentration in the culture medium using a glucose oxidase assay kit.
- Determine the intracellular glycogen content using a glycogen assay kit.
4. Western Blot Analysis:
- Lyse the treated and untreated HepG2/IRM cells to extract total protein.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the insulin signaling pathway (e.g., IR, IRS1, PI3K, Akt, GSK3, FoxO1, and their phosphorylated forms).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: General Cytotoxicity Assessment in Cancer Cell Lines (PLC/PRF/5, Raji)
This generalized protocol is based on the XTT assay, which was reportedly used to assess this compound's cytotoxicity in PLC/PRF/5 and Raji cells.[2][3]
1. Cell Seeding:
- Seed PLC/PRF/5 or Raji cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Treat the cells with a range of this compound concentrations.
3. XTT Assay:
- After the desired incubation period (e.g., 48 hours), add the XTT reagent to each well.
- Incubate for 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
- Measure the absorbance at 450 nm.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Protocol 3: Apoptosis Induction Assessment in SW 626 Ovarian Cancer Cells
This protocol describes a general approach to assess apoptosis, focusing on the reported mechanism of Smac protein modulation by this compound in SW 626 cells.[2][3]
1. Cell Treatment:
- Culture SW 626 cells and treat with various concentrations of this compound for a specified duration.
2. Subcellular Fractionation:
- Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
3. Western Blot Analysis for Smac Protein:
- Perform Western blotting on both the mitochondrial and cytosolic fractions.
- Probe with an antibody specific for Smac protein to determine its localization. An increase in cytosolic Smac and a decrease in mitochondrial Smac would indicate apoptosis induction.
4. Apoptosis Confirmation (Optional):
- Confirm apoptosis using additional methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and biological pathways involved, the following diagrams have been generated.
Caption: Workflow for this compound Activity Cross-Validation.
Caption: this compound's Modulation of the Insulin Signaling Pathway.
Conclusion
This compound exhibits distinct and significant biological activities that are cell-type specific. In the context of metabolic disease, it shows promise in ameliorating insulin resistance by positively modulating the insulin signaling pathway in HepG2/IRM cells. In oncology, it demonstrates cytotoxic and pro-apoptotic potential in various cancer cell lines, although further research is required to quantify these effects and elucidate the precise mechanisms of action in cell lines other than SW 626. The data and protocols presented in this guide provide a valuable resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.
References
Carpachromene: A Comparative Analysis of Its Biological Activity Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of carpachromene with other well-known flavonoids, namely quercetin, kaempferol, and luteolin. The information is based on available experimental data, focusing on antioxidant, anti-inflammatory, and anticancer properties.
At a Glance: Comparative Biological Activity
| Biological Activity | Parameter | This compound | Quercetin | Kaempferol | Luteolin |
| Antioxidant | DPPH Radical Scavenging (IC₅₀) | ~500 µg/mL (estimated)[1] | 0.0432 µg/mL[2], 4.60 µM[3], 19.17 µg/mL, 20.7 µM[4] | Data not available | 13.2 µM[5] |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Data not available | Data not available | Significant inhibition at 50 & 100 µM[6] | Data not available |
| Anticancer | Cytotoxicity against HepG2 cells (IC₅₀) | > 20 µg/mL[7] | Data not available | 30.92 µM[8] | 3-50 µM[9][10][11] |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates higher potency.
In-Depth Analysis of Biological Activities
Antioxidant Activity
Antioxidant activity is a key feature of flavonoids, contributing to their protective effects against oxidative stress-related diseases. The most common assay to determine this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
This compound: One study demonstrated the DPPH radical scavenging activity of this compound in a concentration-dependent manner from 0 to 1000 µg/mL.[1] While a specific IC₅₀ value was not explicitly stated, an estimation from the provided graph suggests an IC₅₀ of approximately 500 µg/mL.[1]
Quercetin: Quercetin is a potent antioxidant with consistently low IC₅₀ values reported across multiple studies, indicating strong radical scavenging activity.[2][3][4]
Luteolin: Luteolin also exhibits significant antioxidant activity, with a reported IC₅₀ value of 13.2 µM in a DPPH assay.[5]
Anti-inflammatory Activity
Flavonoids can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Kaempferol: Kaempferol has demonstrated significant anti-inflammatory effects by inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][8][12] Studies have shown that kaempferol's inhibitory effect is dose-dependent.[6]
This compound, Quercetin, and Luteolin: There is currently a lack of available data on the specific IC₅₀ values for NO inhibition for this compound, quercetin, and luteolin from the reviewed sources.
Anticancer Activity
The cytotoxic effects of flavonoids on cancer cell lines are a major area of research for developing new therapeutic agents.
This compound: this compound has been shown to exhibit cytotoxic activity against several cancer cell lines, including the human liver cancer cell line HepG2.[1][7] In one study, treatment of insulin-resistant HepG2 (HepG2/IRM) cells with this compound at concentrations of 6.3, 10, and 20 µg/mL resulted in over 90% cell viability, suggesting a relatively low cytotoxicity at these concentrations.[7] This indicates that the IC₅₀ value for this compound on HepG2 cells is likely above 20 µg/mL.
Kaempferol: Kaempferol has shown a clear cytotoxic effect on HepG2 cells with a reported IC₅₀ of 30.92 µM.[8]
Luteolin: Luteolin has demonstrated potent anticancer activity against various cancer cell lines, with reported IC₅₀ values against HepG2 cells ranging from 3 to 50 µM.[9][10][11] One study reported that 100 µg/mL of luteolin resulted in 48.23% inhibition of hepatocellular carcinoma cells.[13]
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it accepts an electron or hydrogen radical to become a stable, diamagnetic molecule, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the concentration of the antioxidant.
-
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (flavonoid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay
This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: This assay typically uses murine macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the production of NO. The amount of NO produced is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
General Procedure:
-
Macrophage cells are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce inflammation and NO production.
-
After an incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Procedure:
-
Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
General Antioxidant Activity Workflow
The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound.
Anti-inflammatory (NO Inhibition) Experimental Workflow
This diagram outlines the process for evaluating the anti-inflammatory effects of a compound by measuring nitric oxide inhibition.
Anticancer (MTT) Experimental Workflow
This diagram shows the steps involved in assessing the cytotoxicity of a compound using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Carpachromene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Carpachromene, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and insulin-sensitizing properties. Found in various medicinal plants, notably Ficus benghalensis, the efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative analysis of conventional and modern methods for this compound extraction, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of quantitative data from studies utilizing different extraction techniques for flavonoids from Ficus species. It is important to note that a direct comparison for this compound specifically is limited in the current literature; therefore, data on total flavonoid content from Ficus benghalensis and related species are presented to provide a relevant comparative framework.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Flavonoid Yield | Reference |
| Conventional Solvent Extraction (Maceration) | Ficus benghalensis Leaves | Methanol | Cold Maceration | 2.27 ± 0.28% | [1] |
| Ficus benghalensis Leaves | Ethyl Acetate | Cold Maceration | - | [2] | |
| Ficus benghalensis Leaves | Chloroform | Cold Maceration | 0.58 ± 0.13% | [1] | |
| Ficus benghalensis Leaves | Hexane | Cold Maceration | 0.93 ± 0.08% | [1] | |
| Ficus benghalensis Leaves | Water | Cold Maceration | 0.37 ± 0.09% | [1] | |
| Microwave-Assisted Extraction (MAE) | Ficus benghalensis Fruits | Methanol | 420 W, 5 min, 1:17 g/mL solid-solvent ratio | 413.64 ± 0.19 mg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ficus carica Leaves | 65.2% Ethanol | 29.5 min, 35.3 mL/g liquid-solid ratio | 35.28 ± 2.14 mg/g | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following are protocols for conventional solvent extraction, specifically for this compound, and a general protocol for Microwave-Assisted Extraction of flavonoids from Ficus.
Conventional Solvent Extraction for this compound
This protocol details the extraction and isolation of this compound from the stem of Ficus benghalensis[5]:
-
Initial Extraction: The powdered plant material is soaked in a methanol-water mixture (80:20) for 18 days.
-
Concentration: The resulting extract is concentrated using a rotary evaporator under low temperature and pressure to obtain a dry extract.
-
Solvent Partitioning: The crude extract is then subjected to solvent partitioning.
-
Fractionation: The ethyl acetate fraction, which contains this compound, is collected.
-
Column Chromatography: The ethyl acetate fraction is further purified using column chromatography over silica gel.
-
Elution: The column is eluted with a chloroform-methanol solvent system (92:8, v/v) to separate the compounds.
-
Isolation: Sub-fractions are collected and combined based on their Thin Layer Chromatography (TLC) profiles to yield purified this compound.
Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol is optimized for the extraction of total flavonoids from the fruits of Ficus benghalensis[3]:
-
Sample Preparation: The plant material is dried and powdered to a uniform consistency.
-
Solvent Mixture: A solid-to-solvent ratio of 1:17 g/mL is prepared using methanol as the solvent.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a power of 420 W for a duration of 5 minutes.
-
Extraction and Filtration: Following irradiation, the extract is filtered to separate the plant residue from the liquid extract.
-
Concentration: The solvent is evaporated from the filtrate to yield the crude flavonoid extract.
Visualizing Extraction Workflows and Signaling Pathways
To provide a clearer understanding of the processes and biological context, the following diagrams illustrate a general extraction workflow and the known signaling pathway modulated by this compound.
Conclusion
The choice of an extraction method for this compound depends on the specific research goals, available resources, and desired scale of production. Conventional solvent extraction, particularly with methanol followed by ethyl acetate fractionation, is a well-documented method for obtaining pure this compound, though it can be time- and solvent-intensive. Modern techniques like Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency for extracting total flavonoids and are promising for targeted this compound extraction with further optimization.
For researchers prioritizing yield and purity for detailed pharmacological studies, a multi-step conventional method involving chromatography is recommended. For rapid screening or when working with limited plant material, modern methods like MAE provide a faster and more resource-efficient alternative. Further research is warranted to develop and optimize modern extraction techniques specifically for this compound from Ficus benghalensis to provide a more direct and comprehensive quantitative comparison.
References
Unveiling Carpachromene's Potential: A Comparative Analysis of PI3K/Akt Pathway Modulation
A deep dive into the molecular mechanism of Carpachromene reveals its significant impact on the PI3K/Akt signaling pathway, a critical regulator of cellular metabolism. This guide provides a comprehensive comparison of this compound's effects with other known modulators of this pathway, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its potential therapeutic applications.
This compound, a natural flavonoid, has demonstrated promising activity in ameliorating insulin resistance through the modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1][2][3][4][5] Experimental evidence from studies on insulin-resistant human liver cancer (HepG2) cells showcases its ability to enhance glucose metabolism by activating key upstream and downstream components of the PI3K/Akt cascade.[1][2][3][4][5]
Comparative Efficacy: this compound vs. Other PI3K/Akt Modulators
To contextualize the effects of this compound, this guide compares its activity against Metformin, a widely used anti-diabetic drug, and two other natural compounds, Apigenin and Sulforaphane, all of which are known to influence the PI3K/Akt pathway. A well-characterized synthetic PI3K inhibitor, LY294002, is included as a reference for pathway inhibition.
| Compound | Target(s) in PI3K/Akt Pathway | Cell Line | Concentration | Observed Effect on PI3K/Akt Pathway | Reference |
| This compound | IR, IRS1, PI3K, Akt, GSK3, FoxO1 | Insulin-Resistant HepG2 | 20 µg/mL | Activation: Increased phosphorylation of IR, IRS1, PI3K, and Akt. Inhibition: Increased phosphorylation (inhibition) of GSK3 and FoxO1. | [1][2][3][4][5] |
| Metformin | PI3K, Akt, mTOR | Bladder Cancer Cells (T24 and 5637) | 5-20 mmol/L | Inhibition: Decreased phosphorylation of PI3K, Akt, and mTOR. | [6] |
| Apigenin | PI3K, Akt, mTOR | HepG2 | Not specified | Inhibition: Suppresses the PI3K/Akt/mTOR pathway. | [7][8] |
| Sulforaphane | Akt, Nrf2 | HepG2 | Not specified | Inhibition: Inhibits the Akt/MAPK pathway. | [9] |
| LY294002 | PI3K | HepG2 | Not specified | Inhibition: Potent inhibitor of PI3K activity. | [10][11][12][13][14] |
Delving into the Data: A Closer Look at Experimental Findings
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on cellular health and metabolism in an insulin-resistant HepG2 cell model.
Cell Viability Assay
This assay is crucial to ensure that the observed effects of a compound are not due to cytotoxicity.
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| This compound | 6.3 µg/mL | >90 |
| 10 µg/mL | >90 | |
| 20 µg/mL | >90 | |
| Metformin | Not specified | >90 |
Data sourced from Alaaeldin et al., 2021.[1][2]
Glucose Consumption and Glycogen Content
These parameters are direct indicators of improved glucose metabolism and insulin sensitivity.
| Treatment | Concentration | Effect on Glucose Consumption | Effect on Glycogen Content |
| This compound | 5-20 µg/mL | Decreased glucose concentration in media (concentration- and time-dependent) | Increased |
| Metformin | Not specified | Decreased glucose concentration in media | Increased |
Data sourced from Alaaeldin et al., 2021.[1][2][3]
Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting allows for the quantification of changes in protein expression and phosphorylation, providing direct evidence of pathway modulation. The data below represents the fold change in the ratio of phosphorylated (active) to total protein compared to untreated control cells.
| Protein | This compound (20 µg/mL) Fold Change |
| p-IR/IR | ~2.5 |
| p-IRS1/IRS1 | ~2.8 |
| p-PI3K/PI3K | ~3.0 |
| p-Akt/Akt | ~3.2 |
| p-GSK3/GSK3 | ~2.7 |
| p-FoxO1/FoxO1 | ~2.9 |
Quantitative data estimated from graphical representations in Alaaeldin et al., 2021.[1]
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. PI3-Kinase Inhibitor LY294002 Repressed the Expression of Thrombin-Activatable Fibrinolysis Inhibitor in Human Hepatoma HepG2 Cells [jstage.jst.go.jp]
- 12. LY-294002 enhances the chemosensitivity of liver cancer to oxaliplatin by blocking the PI3K/AKT/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LY294002 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
A Comparative Analysis of Carpachromene and Acarbose as Alpha-Glucosidase Inhibitors
For Immediate Release
In the landscape of therapeutic agents targeting type 2 diabetes, the inhibition of alpha-glucosidase enzymes presents a key strategy for managing postprandial hyperglycemia. This guide provides a detailed comparison of a well-established synthetic drug, acarbose, and a naturally occurring flavonoid, carpachromene, for their efficacy and mechanisms as alpha-glucosidase inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. Experimental data demonstrates a significant difference in the in vitro alpha-glucosidase inhibitory activity between this compound and acarbose.
| Inhibitor | IC50 (µM) | Relative Potency | Source |
| This compound | 13.5 | ~34x more potent than acarbose | [1][2] |
| Acarbose | 456.4 | Standard | [1][2] |
Mechanism of Action: A Tale of Two Inhibitors
While both compounds inhibit alpha-glucosidase, their broader mechanisms of action appear to diverge, suggesting different therapeutic profiles.
Acarbose: A complex oligosaccharide, acarbose acts as a competitive and reversible inhibitor of intestinal alpha-glucosidase enzymes, including maltase, sucrase, and glucoamylase.[3] It also inhibits pancreatic alpha-amylase.[3] By mimicking the structure of natural oligosaccharides, acarbose binds to the active site of these enzymes, thereby delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][4][5] This action effectively blunts the sharp rise in blood glucose levels after a meal.
This compound: A flavonoid isolated from plants such as Calophyllum symingtonianum, this compound also directly inhibits the alpha-glucosidase enzyme, with a significantly lower IC50 value than acarbose, indicating higher potency in vitro.[1][2][6] Beyond direct enzyme inhibition, research suggests that this compound may have additional beneficial effects on glucose metabolism. Studies have shown that it can ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[7][8][9] This suggests a dual mechanism of action that could be advantageous in the context of type 2 diabetes, which is often characterized by both hyperglycemia and insulin resistance.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following is a generalized protocol for the in vitro alpha-glucosidase inhibition assay, based on methodologies cited in the literature.
Objective: To determine the concentration of an inhibitor (this compound or acarbose) required to inhibit 50% of the alpha-glucosidase activity (IC50).
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound and acarbose) and the positive control (if different from acarbose) in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
Add a defined volume of the alpha-glucosidase solution to each well of the microplate.
-
Add a small volume of the serially diluted test compounds or the control solvent to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding a defined volume of the pNPG substrate solution to all wells.
-
Incubate the plate at the controlled temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a defined volume of sodium carbonate solution to each well. The addition of Na2CO3 increases the pH, which denatures the enzyme and stops the reaction. It also develops the yellow color of the p-nitrophenol product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and acarbose are effective inhibitors of alpha-glucosidase. However, the available in vitro data indicates that this compound is a significantly more potent direct inhibitor of the enzyme. Furthermore, the potential for this compound to modulate insulin signaling pathways suggests it may offer a more multifaceted approach to managing type 2 diabetes. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to understand how its in vitro potency translates to in vivo efficacy and safety. The distinct mechanisms of these two compounds highlight the diverse opportunities for therapeutic intervention in the management of hyperglycemia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Acarbose [pdb101.rcsb.org]
- 6. α-Glucosidase and 15-Lipoxygenase Inhibitory Activities of Phytochemicals from Calophyllum symingtonianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carpachromene and Pioglitazone in Glucose Metabolism and Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Carpachromene and pioglitazone, two compounds with potential applications in metabolic disease research. The following sections will delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive overview for the scientific community.
Executive Summary
This compound, a natural flavonoid, and pioglitazone, a synthetic thiazolidinedione, both exhibit promising effects on glucose metabolism, yet they operate through fundamentally different signaling pathways. This compound directly modulates the insulin receptor (IR) and its downstream signaling cascade, independent of peroxisome proliferator-activated receptor gamma (PPARγ). In contrast, pioglitazone's primary mechanism of action is as a selective agonist of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. This core difference in their molecular targets leads to distinct cellular and physiological effects.
Mechanism of Action and Signaling Pathways
This compound: A Direct Modulator of the Insulin Signaling Pathway
Experimental evidence from studies on insulin-resistant HepG2 cells indicates that this compound enhances insulin sensitivity by directly influencing the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway[1][2][3][4][5]. Treatment with this compound leads to an increased phosphorylation of the insulin receptor and insulin receptor substrate 1 (IRS1), which in turn activates the downstream PI3K/Akt signaling cascade[1][2][4][5]. This activation results in several key metabolic outcomes:
-
Enhanced Glucose Uptake and Glycolysis: Activated Akt stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake, and increases the activity of hexokinase (HK), a key enzyme in glycolysis[1][4].
-
Increased Glycogenesis: Akt phosphorylates and inhibits glycogen synthase kinase 3 (GSK3), which relieves the inhibition of glycogen synthase, thereby promoting glycogen synthesis[1][2][4].
-
Inhibition of Gluconeogenesis: Akt also phosphorylates and inhibits the transcription factor FoxO1, leading to decreased expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase[1][2][4].
Pioglitazone: A Selective PPARγ Agonist
Pioglitazone is a well-established therapeutic agent that belongs to the thiazolidinedione class of drugs[6]. Its primary mode of action is the selective stimulation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), with some minor activity on PPARα[6][7]. Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity in peripheral tissues such as adipose tissue, muscle, and the liver[6][8]. The key downstream effects of pioglitazone include:
-
Improved Insulin Sensitivity: By modulating gene expression, pioglitazone enhances the response of tissues to insulin[6][8].
-
Decreased Hepatic Gluconeogenesis: It reduces the production of glucose in the liver[6].
-
Increased Glucose Uptake: Pioglitazone promotes the uptake of glucose into peripheral tissues[8].
-
Lipid Metabolism Modulation: Through its action on both PPARγ and PPARα, pioglitazone influences lipid metabolism, which can contribute to its insulin-sensitizing effects[8][9].
Comparative Data on Efficacy
Direct comparative studies between this compound and pioglitazone are not currently available. However, we can present the existing data for each compound to facilitate an indirect comparison.
Table 1: Preclinical Efficacy of this compound in Insulin-Resistant HepG2 Cells
| Parameter | Concentration | Result | Reference |
| Glucose Consumption | 5 µg/mL (48h) | Significant increase | [1] |
| 10 µg/mL (48h) | Significant increase | [1] | |
| 20 µg/mL (48h) | Significant increase | [1] | |
| Glycogen Content | 20 µg/mL | Significant increase | [1][2] |
| Hexokinase (HK) Activity | 20 µg/mL | Significantly increased | [1][2][4] |
| PEPCK Activity | 20 µg/mL | Significantly decreased | [1][2][4] |
Table 2: Clinical Efficacy of Pioglitazone in Patients with Type 2 Diabetes
| Parameter | Dosage | Result | Reference |
| HbA1c | 15-45 mg/day | Significant reduction | [10][11] |
| Fasting Plasma Glucose | 15-45 mg/day | Significant reduction | [11][12] |
| Insulin Sensitivity (HOMA-IR) | 30-45 mg/day | Significant improvement | [12] |
| Triglycerides | 15-45 mg/day | Significant reduction | [10][11] |
| HDL-Cholesterol | 15-45 mg/day | Significant increase | [10][11] |
Experimental Protocols
In Vitro Insulin Resistance Model and this compound Treatment
The following protocol is a summary of the methodology used to evaluate the efficacy of this compound in an in vitro model of insulin resistance[1][2][4].
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Induction of Insulin Resistance: Insulin resistance is induced by exposing the HepG2 cells to a high concentration of insulin for a specified period, creating an insulin-resistant cell model (HepG2/IRM)[1][4].
-
Treatment: The HepG2/IRM cells are then treated with varying concentrations of this compound for different time intervals[1][4].
-
Biochemical Assays:
-
Glucose Consumption: Glucose concentration in the culture medium is measured to determine the rate of glucose uptake by the cells[1][2].
-
Glycogen Content: Intracellular glycogen levels are quantified to assess glycogenesis[1][2].
-
Enzyme Activity: The activity of key metabolic enzymes such as hexokinase and PEPCK is measured[1][2][4].
-
-
Molecular Analysis (Western Blotting): The phosphorylation status and total protein levels of key components of the insulin signaling pathway (e.g., IR, IRS1, Akt, GSK3, FoxO1) are determined by Western blot analysis to elucidate the molecular mechanism of action[2][4].
Clinical Trial Design for Pioglitazone Efficacy
The efficacy of pioglitazone has been established through numerous randomized, double-blind, placebo-controlled clinical trials. A general outline of such a trial is as follows:
-
Patient Recruitment: Patients with a diagnosis of type 2 diabetes and inadequate glycemic control are recruited for the study[13][14].
-
Randomization: Participants are randomly assigned to receive either pioglitazone (at a specified dose, e.g., 15, 30, or 45 mg/day) or a placebo, in addition to their existing antihyperglycemic medications[13][14].
-
Treatment Period: The treatment duration typically spans several weeks to months, or even years for cardiovascular outcome trials[13][14].
-
Efficacy Endpoints:
-
Safety Monitoring: Patients are monitored for adverse events throughout the study[6][15].
Conclusion
This compound and pioglitazone represent two distinct approaches to improving insulin sensitivity. This compound appears to act directly on the insulin signaling pathway, offering a PPARγ-independent mechanism. Pioglitazone, as a PPARγ agonist, modulates the expression of a wide array of genes to exert its effects. The preclinical data for this compound are promising, but further in vivo studies and direct comparative trials are necessary to fully elucidate its therapeutic potential relative to established agents like pioglitazone. This guide provides a foundational comparison based on the current scientific literature to inform future research and development in the field of metabolic diseases.
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Pioglitazone - Wikipedia [en.wikipedia.org]
- 7. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pioglitazone: a review of Japanese clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Unveiling the Synergistic Potential of Carpachromene: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biochemical effects of Carpachromene, a natural bioactive compound, with the established anti-diabetic drug, Metformin. While direct experimental data on the synergistic effects of this compound with other compounds remains to be elucidated, this document aims to equip researchers, scientists, and drug development professionals with a detailed analysis of their individual mechanisms of action, paving the way for future investigations into their combined therapeutic potential.
This compound, isolated from Ficus benghalensis, has demonstrated significant potential in ameliorating insulin resistance by modulating key signaling pathways involved in glucose metabolism.[1][2][3][4][5] This guide presents a side-by-side comparison of its effects with Metformin, a first-line therapy for type 2 diabetes, based on available in-vitro experimental data.
Comparative Analysis of this compound and Metformin on Glucose Metabolism in HepG2 Cells
The following table summarizes the quantitative effects of this compound and Metformin on key parameters of glucose metabolism in an insulin-resistant HepG2 cell model.
| Parameter | This compound | Metformin | Reference |
| Cell Viability | >90% at 6.3, 10, and 20 µg/mL | >90% at tested concentrations | [2][3][4] |
| Glucose Consumption | Increased in a concentration- and time-dependent manner | Increased | [1][2][3][4] |
| Glycogen Content | Increased | Increased | [1][2][3][4] |
| Hexokinase (HK) Activity | Significantly increased | Not specified in abstracts | [2][3][4] |
| Phosphoenolpyruvate Carboxykinase (PEPCK) Activity | Significantly decreased | Not specified in abstracts | [2][3][4] |
Modulation of the Insulin Signaling Pathway
Both this compound and Metformin exert their effects by modulating the insulin signaling pathway. The table below compares their impact on the phosphorylation and expression of key proteins in this cascade.
| Protein | Effect of this compound | Effect of Metformin (as a control) | Reference |
| Insulin Receptor (IR) | Increased phosphorylated/total ratio | Used as a control | [2][3][4] |
| Insulin Receptor Substrate 1 (IRS1) | Increased phosphorylated/total ratio | Used as a control | [2][3][4] |
| Phosphoinositide 3-kinase (PI3K) | Increased phosphorylated/total ratio | Used as a control | [2][3][4] |
| Protein Kinase B (Akt) | Increased phosphorylated/total ratio | Used as a control | [2][3][4] |
| Glycogen Synthase Kinase 3 (GSK3) | Increased phosphorylated/total ratio (inhibitory) | Used as a control | [2][3][4] |
| Forkhead Box Protein O1 (FoxO1) | Increased phosphorylated/total ratio (inhibitory) | Used as a control | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available information.[1][2][3][4]
1. Cell Culture and Induction of Insulin Resistance:
-
HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce insulin resistance (HepG2/IRM), cells were incubated with a high concentration of insulin.
2. Cell Viability Assay:
-
HepG2/IRM cells were treated with various concentrations of this compound or Metformin for 48 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3. Glucose Consumption Assay:
-
HepG2/IRM cells were treated with this compound or Metformin for different time intervals.
-
Glucose concentration in the culture medium was measured using a glucose oxidase method.
4. Glycogen Content Assay:
-
After treatment with this compound or Metformin, HepG2/IRM cells were lysed.
-
Glycogen content was determined using a glycogen assay kit.
5. Western Blot Analysis:
-
HepG2/IRM cells were treated with this compound.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
6. Enzyme Activity Assays:
-
The activities of Hexokinase (HK) and Phosphoenolpyruvate Carboxykinase (PEPCK) in cell lysates were measured using commercially available assay kits.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway modulated by this compound and a proposed experimental workflow to investigate its synergistic effects.
Caption: Signaling pathway of this compound in insulin-resistant HepG2 cells.
Caption: Proposed workflow for investigating synergistic effects of this compound.
Future Directions and Conclusion
The data presented herein highlights the potential of this compound as a modulator of the insulin signaling pathway, with effects comparable to the established drug Metformin in an in-vitro setting. While direct evidence of synergy is currently lacking, the detailed mechanism of action suggests that combining this compound with other therapeutic agents could offer a promising strategy for enhancing anti-diabetic efficacy.
Future research should focus on co-administering this compound with other compounds that target different nodes of the insulin signaling pathway or complementary pathways involved in glucose homeostasis. The proposed experimental workflow provides a roadmap for such investigations. Elucidating potential synergistic interactions will be crucial for the development of novel and more effective therapeutic strategies for insulin resistance and type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. africaresearchconnects.com [africaresearchconnects.com]
Comparative Guide to the In Vivo Mechanism of Action of Carpachromene and Alternatives for Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed mechanism of action of Carpachromene with established alternative therapies for insulin resistance. While in vivo data for this compound is still emerging, this document summarizes the existing in vitro evidence and contrasts it with the well-documented in vivo mechanisms of current antidiabetic drug classes.
Executive Summary
This compound, a natural compound isolated from Ficus benghalensis, has demonstrated promising antidiabetic activity in preclinical in vitro studies.[1][2][3] Its mechanism of action appears to center on the insulin signaling pathway, similar to some established drugs, yet distinct in its specific molecular interactions. This guide will delve into the known signaling pathways, present comparative data where available, and provide detailed experimental methodologies to aid researchers in designing future in vivo studies.
This compound: In Vitro Mechanism of Action
The primary evidence for this compound's mechanism of action comes from studies on HepG2 cells, a human liver cancer cell line commonly used as a model for insulin resistance.[1][2][3] These studies indicate that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in hepatocytes.
In Vitro Experimental Data: this compound vs. Metformin
The following table summarizes the quantitative data from in vitro studies on insulin-resistant HepG2 cells.
| Parameter | Control (Untreated) | This compound (20 µg/mL) | Metformin (20 µg/mL) |
| Cell Viability (%) | 100 | > 90 | > 90 |
| Glucose Concentration (mmol/L) at 48h | High | Decreased | Decreased |
| Glycogen Content (%) | 100 | Increased | Increased |
| p-IR/IR ratio | Baseline | Increased | Increased |
| p-IRS1/IRS1 ratio | Baseline | Increased | Increased |
| p-Akt/Akt ratio | Baseline | Increased | Increased |
| p-GSK3/GSK3 ratio | Baseline | Increased (Inhibitory) | Increased (Inhibitory) |
| p-FoxO1/FoxO1 ratio | Baseline | Increased (Inhibitory) | Increased (Inhibitory) |
| PEPCK Enzyme Activity | High | Decreased | Decreased |
| Hexokinase Enzyme Activity | Low | Increased | Increased |
Data synthesized from in vitro studies on HepG2 cells.[1][2][3]
Comparison with Alternative In Vivo Mechanisms of Action
A direct in vivo comparison with this compound is not yet possible due to the lack of published animal studies. However, extracts from Ficus benghalensis, the plant source of this compound, have shown antidiabetic effects in rodent models, suggesting potential in vivo efficacy.[4][5][6][7] The following sections detail the established in vivo mechanisms of major classes of antidiabetic drugs.
Metformin
Metformin is a first-line therapy for type 2 diabetes that primarily acts on the liver to reduce hepatic glucose production.
Signaling Pathway of Metformin:
References
- 1. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Antidiabetic and ameliorative potential of Ficus bengalensis bark extract in streptozotocin induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmspr.in [ijmspr.in]
Safety Operating Guide
Safe Disposal of Carpachromene: A Procedural Guide for Laboratory Personnel
The following guide provides essential safety and logistical information for the proper disposal of Carpachromene in a laboratory setting. As a biologically active compound used in research, particularly in cell culture experiments, adherence to strict disposal protocols is necessary to ensure personnel safety and environmental compliance.[1][2] These procedures are based on established guidelines for hazardous chemical waste management and should be implemented in accordance with your institution's specific Environmental Health and Safety (EHS) policies.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound, which is typically a solid powder, in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes typical data found on a Safety Data Sheet for a research compound like this compound. This information is critical for assessing risk and determining appropriate handling and disposal methods.
| Property | Value | Citation |
| Physical State | Solid (Powder) | N/A |
| Appearance | No data available | N/A |
| Odor | No data available | N/A |
| Molecular Formula | C21H22O5 (example) | N/A |
| Molecular Weight | 354.4 g/mol (example) | N/A |
| Solubility | Soluble in DMSO | [3] |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 293 mg/kg (example) | |
| Hazard Statements | Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. | |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/clothing. |
Note: The data in this table is representative. Always refer to the specific SDS provided by your chemical supplier for exact values and safety information.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the methodology for the safe segregation, containment, and disposal of this compound waste. Proper waste stream management is crucial to prevent accidental exposure and ensure regulatory compliance.
1. Waste Categorization and Segregation:
Proper disposal begins with the correct identification and segregation of waste streams at the point of generation.[4][5] Do not mix different categories of waste.[4][6]
-
Unused or Expired Solid this compound: This is considered hazardous chemical waste. Keep it in its original, clearly labeled container.
-
Contaminated Labware (Non-Sharps): This includes items like pipette tips, tubes, vials, flasks, and gloves that have come into direct contact with this compound.[7] This waste should be treated as chemically contaminated solid waste.
-
Sharps: Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[8]
-
Liquid Waste: This includes cell culture media containing this compound, stock solutions (e.g., in DMSO), and any rinsate from cleaning contaminated glassware.[9] This is categorized as hazardous liquid chemical waste.
2. Containment and Storage Procedures:
-
Solid Waste (Unused Compound & Labware):
-
Do not dispose of solid this compound or contaminated lab trash in the regular trash.[8]
-
Collect contaminated labware, such as gloves and pipette tips, by double-bagging them in clear plastic bags to allow for visual inspection.[7]
-
Place the original container of unused/expired powder and the sealed bags of contaminated labware into a designated, rigid, and leak-proof hazardous chemical waste container.[10]
-
Store this container in a designated Satellite Accumulation Area (SAA).[4][11][12][13] The SAA must be near the point of waste generation and under the control of laboratory personnel.[7][11]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible carboy or container.[14] Plastic is often preferred.[12]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[6] Keep the container closed except when adding waste.[10][12]
-
Leave at least 10% headspace (a 1-inch headspace is also cited) in the container to allow for thermal expansion and prevent overfilling.[9][14]
-
Store the liquid waste container in secondary containment, such as a lab tray, to capture any potential leaks.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]
-
Keep the liquid waste container in the designated SAA.
-
3. Labeling and Documentation:
-
Proper Labeling is Mandatory. As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[10]
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated name of all chemical constituents (e.g., "this compound," "Dimethyl Sulfoxide," "Methanol").[10]
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
4. Arranging for Disposal:
-
Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., 12 months, though this can vary), arrange for its removal.[12]
-
Submit a chemical waste collection request to your institution's EHS department through their designated online portal or form.[11]
-
Do not move hazardous waste from the SAA to another location for storage.[12]
Mandatory Visualizations
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
This compound Signaling Pathway in HepG2 Cells
This diagram illustrates the signaling pathway modulated by this compound in insulin-resistant HepG2 cells, as described in recent research.[1][2]
Caption: Signaling cascade activated by this compound in HepG2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. boomwaste.com [boomwaste.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Carpachromene
Disclaimer: No specific Safety Data Sheet (SDS) for Carpachromene was located in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals and information from an SDS for a similarly structured, potentially related compound. Researchers, scientists, and drug development professionals should always consult a certified SDS for the specific compound they are using and perform a risk assessment before handling any chemical.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, based on established laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended as a minimum requirement.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear neoprene or nitrile rubber gloves. Latex gloves are not suitable for protection against many chemical products. Always inspect gloves for tears or holes before use. For extended operations, consider double-gloving.[1] |
| Body Protection | Protective clothing/overalls | A liquid-tight spray overall or a lab coat should be worn. Ensure clothing has long sleeves and fits snugly at the wrists. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[1][2] |
| Eye & Face Protection | Safety goggles or face shield | Use tightly fitting safety goggles to protect against splashes.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[3] |
| Respiratory Protection | Respirator | If working with this compound as a powder or in a way that may generate aerosols, a respirator is necessary. A filtering half mask with the appropriate particle filter (at least P2) is a minimum requirement.[3] For higher-risk procedures, a full-face respirator or a powered air-purifying respirator (PAPR) may be required. |
| Foot Protection | Closed-toe shoes/boots | Wear sturdy, closed-toe shoes made of a non-porous material. For large-scale operations, chemical-resistant boots are advised to protect against spills.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
Step 1: Preparation & Precaution
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific this compound product you are using.
-
Work in a Ventilated Area: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate chemical spill kit available.
Step 2: Handling Procedures
-
Donning PPE: Put on all required PPE before entering the handling area.
-
Weighing and Aliquoting: When weighing the solid compound, do so on a tared, disposable weigh boat within the fume hood. Use appropriate tools (e.g., spatula) to minimize dust creation.
-
Dissolving: If preparing a solution, add the solvent to the this compound slowly to avoid splashing. Cap containers securely.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing at all times.[4] Do not eat, drink, or smoke in the laboratory area.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area and any equipment used with an appropriate deactivating agent or solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat or overalls, and then eye and respiratory protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a sealed, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
Toxicological Data
The following data is from a Safety Data Sheet for a compound with the identifier C4261, which may or may not be this compound. This information is provided for precautionary context.
| Metric | Value | Species | Exposure Route |
| LD50 | 293 mg/kg | Rat | Oral |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Workflow and Signaling Pathway
Recent research has indicated that this compound may play a role in ameliorating insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway.[5][6] This pathway is crucial for the regulation of glucose metabolism.
Caption: Signaling pathway of this compound in insulin resistance.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. actylislab.com [actylislab.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
